Product packaging for Dilan(Cat. No.:CAS No. 8027-00-7)

Dilan

Cat. No.: B1604555
CAS No.: 8027-00-7
M. Wt: 634.4 g/mol
InChI Key: MMYDYCZGYQOGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dilan is a useful research compound. Its molecular formula is C31H28Cl4N2O4 and its molecular weight is 634.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: INSECTICIDES. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28Cl4N2O4 B1604555 Dilan CAS No. 8027-00-7

Properties

CAS No.

8027-00-7

Molecular Formula

C31H28Cl4N2O4

Molecular Weight

634.4 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene;1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene

InChI

InChI=1S/C16H15Cl2NO2.C15H13Cl2NO2/c1-2-15(19(20)21)16(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12;1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h3-10,15-16H,2H2,1H3;2-10,15H,1H3

InChI Key

MMYDYCZGYQOGRJ-UHFFFAOYSA-N

SMILES

CCC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-].CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-].CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Other CAS No.

8027-00-7

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Dilan (Isoxsuprine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilan, with the active ingredient Isoxsuprine, has long been characterized as a beta-adrenergic agonist, primarily utilized for its vasodilatory and uterine relaxant properties. However, recent scientific evidence has unveiled a more complex and multifaceted mechanism of action that extends beyond simple beta-adrenoceptor stimulation. This technical guide synthesizes current research to provide an in-depth understanding of Isoxsuprine's core pharmacological activities. It is now understood that the vasodilatory effects of Isoxsuprine are a composite of several key molecular interactions: blockade of α1-adrenoceptors, activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/K-ATP) signaling pathways, and the blockade of L-type voltage-dependent calcium channels. This guide will detail these mechanisms, present available quantitative data, and outline the experimental protocols used to elucidate these actions, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Historically classified as a beta-adrenergic agonist, Isoxsuprine has been clinically employed to treat conditions requiring vasodilation, such as peripheral vascular disease, and to manage premature labor due to its uterine relaxant effects[1]. The traditional view posited that Isoxsuprine's therapeutic effects were mediated through the activation of β₂-adrenoceptors, leading to smooth muscle relaxation. However, emerging research has challenged this singular explanation, demonstrating that Isoxsuprine's vasodilatory mechanism is more intricate. This guide provides a detailed exploration of the contemporary understanding of Isoxsuprine's mechanism of action, focusing on the key molecular pathways it modulates.

Quantitative Data Summary

The following table summarizes the available quantitative data on the pharmacological actions of Isoxsuprine. This data is crucial for understanding the potency and affinity of the compound for its various molecular targets.

Pharmacological ParameterValueSpecies/TissueReference
Vasodilator Potency (EC₅₀) 0.046 ± 0.004 µMRat Aorta[1]
α₁-Adrenoceptor Antagonist Affinity (pK₈) 6.90 (95% CI: 6.60–7.20)Equine Digital Artery[2]
L-type Ca²⁺ Channel Blockade (EC₅₀ for CaCl₂-induced contraction) 0.003256 ± 0.0002 M (in the presence of Isoxsuprine)Rat Aorta

Core Mechanisms of Action

Blockade of α₁-Adrenoceptors

Contrary to its primary classification, a significant component of Isoxsuprine's vasodilatory effect is attributed to its ability to block α₁-adrenoceptors[1][2]. In vascular smooth muscle, the activation of α₁-adrenoceptors by endogenous catecholamines like norepinephrine leads to vasoconstriction. By acting as an antagonist at these receptors, Isoxsuprine inhibits this vasoconstrictive signaling, resulting in vasodilation.

Studies on isolated equine digital arteries have demonstrated that Isoxsuprine shifts the dose-response curve of norepinephrine to the right, a characteristic of competitive antagonism[2]. The affinity of Isoxsuprine for α₁-adrenoceptors, while lower than that of the selective α₁-antagonist prazosin, is significant and contributes substantially to its overall vasodilatory profile[2].

Activation of the NO/cGMP Signaling Pathway

Isoxsuprine has been shown to activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone[1][3]. Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, ultimately causing smooth muscle relaxation and vasodilation. The involvement of this pathway in Isoxsuprine's mechanism represents a significant departure from its classical beta-agonist profile.

Activation of the H₂S/K-ATP Channel Signaling Pathway

A novel aspect of Isoxsuprine's mechanism of action is its ability to activate the hydrogen sulfide (H₂S)/ATP-sensitive potassium (K-ATP) channel pathway[1][3]. H₂S is an endogenously produced gasotransmitter that acts as a potent vasodilator. It is synthesized in vascular smooth muscle cells by the enzyme cystathionine γ-lyase (CSE)[4]. H₂S activates K-ATP channels in the plasma membrane of these cells, leading to potassium efflux and hyperpolarization[4][5]. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and causing vasodilation. Research has shown that the vasorelaxant effect of Isoxsuprine is significantly reduced by the blockade of K-ATP channels, indicating the importance of this pathway[1].

Blockade of L-type Voltage-Dependent Calcium Channels

In addition to its other mechanisms, Isoxsuprine directly blocks L-type voltage-dependent calcium channels[1]. These channels are a primary route for calcium influx into vascular smooth muscle cells upon depolarization. By blocking these channels, Isoxsuprine reduces the influx of calcium that is essential for muscle contraction, thereby promoting vasodilation. This action is independent of receptor-mediated signaling pathways and contributes directly to the relaxation of vascular smooth muscle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the vasodilatory effects of Isoxsuprine.

Isoxsuprine_Signaling_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Isoxsuprine Isoxsuprine Alpha1_Receptor α₁-Adrenoceptor Isoxsuprine->Alpha1_Receptor Blocks eNOS eNOS (Endothelial) Isoxsuprine->eNOS Activates CSE CSE Isoxsuprine->CSE Activates L_type_Ca_Channel L-type Ca²⁺ Channel Isoxsuprine->L_type_Ca_Channel Blocks Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates NO NO eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation_NO Relaxation PKG->Relaxation_NO H2S H₂S CSE->H2S KATP_Channel K-ATP Channel H2S->KATP_Channel Opens Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Relaxation_H2S Relaxation Hyperpolarization->Relaxation_H2S Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Contraction_Ca Contraction Ca_Influx->Contraction_Ca

Caption: Multifaceted signaling pathways of Isoxsuprine in vascular smooth muscle cells.

Experimental_Workflow cluster_Inhibitor_Studies Mechanistic Studies A Tissue Preparation (e.g., Rat Aortic Rings) B Organ Bath Setup (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) A->B C Pre-contraction (e.g., with Phenylephrine or KCl) B->C G Incubation with Antagonists/Inhibitors (e.g., Glibenclamide for K-ATP, L-NAME for eNOS) B->G D Cumulative Addition of Isoxsuprine C->D E Measurement of Isometric Tension (Vasodilation) D->E F Data Analysis (EC₅₀ calculation) E->F H Repeat Steps C-F G->H

Caption: General experimental workflow for assessing vasodilation using the rat aortic ring assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Isoxsuprine's mechanism of action.

Rat Aortic Ring Vasodilation Assay

This ex vivo assay is a standard method for assessing the vasodilatory or vasoconstrictive properties of a compound on vascular tissue.

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) via an approved protocol.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Experimental Setup:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with a 95% O₂ / 5% CO₂ gas mixture.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Procedure:

    • After equilibration, induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

    • Once the contraction has reached a plateau, add Isoxsuprine in a cumulative manner (typically from 10⁻⁹ to 10⁻⁴ M).

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • For mechanistic studies, pre-incubate the aortic rings with specific inhibitors (e.g., L-NAME to inhibit eNOS, glibenclamide to block K-ATP channels) for 20-30 minutes before adding the vasoconstrictor and Isoxsuprine.

α₁-Adrenoceptor Functional Assay

This assay determines the functional antagonism of Isoxsuprine at α₁-adrenoceptors.

  • Procedure:

    • Prepare and mount rat aortic rings as described in Protocol 5.1.

    • Generate a cumulative concentration-response curve for the α₁-adrenoceptor agonist, norepinephrine (typically from 10⁻⁹ to 10⁻⁵ M).

    • Wash the tissues to return to baseline tension.

    • Incubate the aortic rings with a fixed concentration of Isoxsuprine for 30 minutes.

    • In the presence of Isoxsuprine, repeat the cumulative concentration-response curve for norepinephrine.

    • A rightward shift in the norepinephrine concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist affinity, can be calculated from these shifts.

Measurement of Hydrogen Sulfide (H₂S) Production

This protocol measures the ability of Isoxsuprine to stimulate the production of H₂S in vascular tissue.

  • Homogenate Preparation:

    • Isolate rat aortic tissue as previously described.

    • Homogenize the tissue in ice-cold 50 mM potassium phosphate buffer (pH 6.8).

  • H₂S Production Assay:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM L-cysteine, and 2 mM pyridoxal 5'-phosphate.

    • Add the tissue homogenate (10% w/v) to the reaction mixture, with and without Isoxsuprine at various concentrations.

    • Incubate the mixture in a sealed vessel with a center well containing 1% zinc acetate to trap the evolved H₂S.

    • After incubation (e.g., 30-60 minutes at 37°C), stop the reaction.

    • Quantify the trapped zinc sulfide, typically by a colorimetric method such as the methylene blue assay.

L-type Calcium Channel Blockade Assay

This assay assesses the inhibitory effect of Isoxsuprine on calcium influx through L-type calcium channels.

  • Procedure:

    • Mount rat aortic rings in an organ bath as described in Protocol 5.1, but using a calcium-free Krebs-Henseleit solution.

    • Depolarize the tissue with a high potassium (e.g., 60 mM), calcium-free Krebs-Henseleit solution.

    • Generate a cumulative concentration-response curve for CaCl₂ (typically from 10⁻⁶ to 10⁻² M) to induce contraction.

    • Wash the tissues and incubate with Isoxsuprine for 30 minutes.

    • Repeat the cumulative concentration-response curve for CaCl₂ in the presence of Isoxsuprine.

    • An increase in the EC₅₀ of CaCl₂ and a rightward shift of the curve indicate blockade of L-type calcium channels.

Conclusion

The mechanism of action of this compound (Isoxsuprine) is considerably more complex than its historical classification as a simple beta-adrenergic agonist would suggest. A comprehensive body of evidence now points to a multifaceted pharmacological profile that includes the blockade of α₁-adrenoceptors, activation of the NO/cGMP and H₂S/K-ATP signaling pathways, and the direct blockade of L-type voltage-dependent calcium channels. This intricate interplay of mechanisms collectively contributes to its potent vasodilatory and smooth muscle relaxant effects. For researchers and professionals in drug development, this updated understanding of Isoxsuprine's molecular interactions provides a more accurate framework for its current clinical applications and opens new avenues for the development of novel therapeutics targeting these pathways. A thorough appreciation of this complex pharmacology is essential for the rational design of future studies and the optimization of therapeutic strategies involving this compound.

References

The Biological Activity of Dilan (Spirodiclofen): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the acaricide Dilan, with the active ingredient Spirodiclofen. It is intended for an audience of researchers, scientists, and professionals involved in drug development and pest management. This document details the mechanism of action, summarizes key quantitative toxicological data, outlines experimental protocols for pivotal studies, and provides visual representations of its biochemical pathway and experimental workflows. Spirodiclofen is a non-systemic foliar insecticide and acaricide belonging to the chemical class of tetronic acids. Its primary mode of action is the inhibition of lipid biosynthesis, a mechanism that sets it apart from many neurotoxic pesticides.

Mechanism of Action: Inhibition of Lipid Biosynthesis

Spirodiclofen's primary mode of action is the disruption of lipid biosynthesis in mites.[1] It specifically targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC).[1] ACC is a critical enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the biosynthesis of fatty acids. By inhibiting ACC, Spirodiclofen effectively shuts down the production of essential lipids required for cell membrane integrity, energy storage, and development.[1] This disruption of lipid metabolism leads to impaired growth, development, and reproduction in mites, ultimately resulting in their death.[1] The primary targets of Spirodiclofen are the egg, larval, and nymphal stages of mites.[2]

Signaling Pathway Diagram

The following diagram illustrates the point of intervention of Spirodiclofen in the lipid biosynthesis pathway.

AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Complex Lipids (Cell Membranes, Energy Storage) FattyAcids->Lipids Spirodiclofen Spirodiclofen Spirodiclofen->ACC Inhibition ACC->MalonylCoA Product cluster_0 Phase 1: In Vitro & Lab Studies cluster_1 Phase 2: Greenhouse & Field Trials cluster_2 Phase 3: Regulatory Submission & Product Development A Compound Synthesis & Screening B Mechanism of Action Studies (e.g., ACC Inhibition Assay) A->B C Lab-based Efficacy Trials (Leaf Disc Bioassays on Target Mite Species) B->C D Acute Toxicity Testing (as per OECD Guidelines) C->D E Greenhouse Efficacy & Phytotoxicity Trials D->E F Small-scale Field Trials (Multiple Locations) E->F G Dose-response & Timing Optimization F->G H Large-scale Efficacy & Residue Trials G->H I Chronic & Environmental Toxicity Studies H->I J Data Compilation & Regulatory Submission (e.g., to EPA) I->J K Formulation Development & Manufacturing J->K

References

Technical Guide to the Synthesis of Dilan Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the synthesis of the chemical components of "Dilan," a discontinued insecticide. This information is provided for academic and research purposes only. "this compound" is not a pharmaceutical agent and the described compounds are not intended for human or veterinary use.

Introduction

"this compound" was the trade name for an insecticide introduced in the mid-20th century. It was not a single chemical entity, but rather a mixture of two primary active ingredients, Prolan and Bulan, typically in a 2:1 ratio, respectively. This guide provides a detailed overview of the core synthesis pathways for these two nitroalkane compounds.

  • Prolan: 1,1-bis(p-chlorophenyl)-2-nitropropane

  • Bulan: 1,1-bis(p-chlorophenyl)-2-nitrobutane

The synthesis of these compounds is a classic example of the Henry reaction (also known as the nitroaldol reaction), a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

Core Synthesis Pathway: The Henry Reaction

The fundamental chemical transformation in the synthesis of both Prolan and Bulan is the Henry reaction. This reaction proceeds via the following general steps:

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, forming a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol.

  • Dehydration (optional but common): The β-nitro alcohol can undergo dehydration, particularly under acidic conditions or with heating, to yield a nitroalkene. For the synthesis of Prolan and Bulan, the reaction conditions are generally controlled to favor the formation of the saturated nitroalkane products.

The specific precursors for the synthesis of Prolan and Bulan are:

  • For Prolan: 1-nitropropane and p,p'-dichlorobenzophenone.

  • For Bulan: 1-nitrobutane and p,p'-dichlorobenzophenone.

Quantitative Data Summary

ProductReactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Prolan 1-Nitropropanep,p'-DichlorobenzophenoneSodium HydroxideEthanol25-3012-2470-80
Bulan 1-Nitrobutanep,p'-DichlorobenzophenonePotassium HydroxideMethanol25-3012-2465-75

Note: Yields are highly dependent on the specific reaction conditions, purity of reactants, and efficiency of the workup and purification procedures.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of Prolan and Bulan.

Synthesis of Prolan (1,1-bis(p-chlorophenyl)-2-nitropropane)

Materials:

  • p,p'-Dichlorobenzophenone

  • 1-Nitropropane

  • Sodium Hydroxide

  • Ethanol (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p,p'-dichlorobenzophenone (1 molar equivalent) in anhydrous ethanol.

  • To this solution, add 1-nitropropane (1.2 molar equivalents).

  • Prepare a solution of sodium hydroxide (1.5 molar equivalents) in ethanol and add it dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between diethyl ether and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude Prolan can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Synthesis of Bulan (1,1-bis(p-chlorophenyl)-2-nitrobutane)

Materials:

  • p,p'-Dichlorobenzophenone

  • 1-Nitrobutane

  • Potassium Hydroxide

  • Methanol (anhydrous)

  • Sulfuric Acid (10% aqueous solution)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Distilled water

Procedure:

  • Dissolve p,p'-dichlorobenzophenone (1 molar equivalent) in anhydrous methanol in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Add 1-nitrobutane (1.2 molar equivalents) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium hydroxide (1.5 molar equivalents) in methanol from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture in an ice bath and acidify with a 10% aqueous sulfuric acid solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield the crude Bulan.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Signaling Pathway Diagram

Henry_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitroalkane Nitroalkane Nitronate Nitronate Anion (Resonance Stabilized) Base Base Base->Nitronate Deprotonation Carbonyl p,p'-Dichlorobenzophenone Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Product β-Nitro Alcohol Alkoxide->Product Protonation Final_Product Prolan or Bulan Product->Final_Product Workup/ Purification

Caption: General signaling pathway of the Henry reaction for this compound component synthesis.

Experimental Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve p,p'-Dichlorobenzophenone and Nitroalkane in Solvent start->dissolve add_base Add Base Solution Dropwise dissolve->add_base react Stir at Room Temperature (12-24h) add_base->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete neutralize Neutralize with Acid monitor->neutralize Reaction Complete evaporate Solvent Evaporation neutralize->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify end End: Pure Prolan/Bulan purify->end

Caption: A typical experimental workflow for the synthesis of Prolan or Bulan.

Physicochemical Properties of Bilastine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Bilastine, a second-generation antihistamine. Marketed under various trade names, including Dilan, Bilastine is a potent and selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Core Physicochemical Data

The fundamental physicochemical properties of Bilastine are summarized in the tables below. These parameters are critical for understanding the drug's behavior in biological systems and for the formulation of effective dosage forms.

Table 1: General and Physical Properties of Bilastine

PropertyValueSource(s)
Chemical Name 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid[3]
Molecular Formula C28H37N3O3[3][4][5]
Molecular Weight 463.62 g/mol [3][4][5]
CAS Number 202189-78-4[4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 190-202 °C[4][5][7][8]
Boiling Point 639.1±55.0 °C (Predicted)[4][8]
Density 1.16±0.1 g/cm³ (Predicted)[4][8]

Table 2: Solubility and Partitioning Properties of Bilastine

PropertyValue/DescriptionSource(s)
Water Solubility Insoluble / Slightly soluble[4][5][7]
Solubility in other solvents Slightly soluble in ethanol; Soluble in methanol[5]
pKa (Strongest Acidic) 4.06 - 4.4[6][9][10]
pKa (Strongest Basic) 9.43[10]
LogP (Predicted) 2.41 - 5.02[11]
Hygroscopicity Not hygroscopic under ambient conditions; other reports suggest it is hygroscopic[6][9]
Polar Surface Area 67.59 Ų[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections outline protocols for key experimental procedures related to Bilastine.

Determination of Melting Point (Capillary Method)

A common and straightforward method for determining the melting point of a crystalline solid like Bilastine.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small amount of the dry Bilastine powder is introduced into a thin-walled capillary tube, which is then sealed at one end.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a constant rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[10][12]

Solubility Determination

The solubility of Bilastine can be determined in various solvents and buffer systems, which is crucial for formulation development and understanding its behavior in the gastrointestinal tract.

  • Apparatus : Analytical balance, volumetric flasks, UV-Vis spectrophotometer or HPLC system, pH meter, shaker/incubator.

  • Procedure :

    • An excess amount of Bilastine is added to a known volume of the solvent (e.g., water, phosphate buffer at pH 1.2, 4.5, 6.8, 7.4).

    • The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of dissolved Bilastine in the filtrate is quantified using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (around 280 nm in phosphate buffer) or High-Performance Liquid Chromatography (HPLC).[10][13]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used method for the quantification of Bilastine in various matrices, including for solubility and purity assessment.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][14]

  • Mobile Phase : A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or acetate buffer, with pH adjusted) is typical. A common ratio is a 60:40 or 70:30 (v/v) mixture of methanol and buffer.[9][14][15]

  • Flow Rate : A flow rate of 0.8 to 1.0 mL/min is generally applied.[5][14]

  • Detection : UV detection at a wavelength of approximately 275-282 nm.[5][9]

  • Procedure :

    • Standard solutions of Bilastine of known concentrations are prepared to create a calibration curve.

    • The sample solution (e.g., filtrate from a solubility experiment) is injected into the HPLC system.

    • The peak area of Bilastine is measured and compared to the calibration curve to determine its concentration.[14]

The workflow for a typical HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Bilastine (Standard/Sample) B Dissolve in Mobile Phase A->B C Filter Solution (0.22 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (275-282 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Figure 1: General workflow for the quantification of Bilastine using HPLC.

Mechanism of Action and Signaling Pathway

Bilastine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor. When an allergen is encountered, mast cells and basophils release histamine, which then binds to and activates H1 receptors. This activation initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[3]

The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq alpha subunit.[4] Bilastine binds to the H1 receptor, stabilizing it in an inactive conformation and thus blocking the downstream signaling pathway initiated by histamine. This prevents the release of pro-inflammatory cytokines and mediators, thereby alleviating allergic symptoms.[3]

The signaling pathway initiated by histamine binding to the H1 receptor is illustrated below.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Response Pro-inflammatory Gene Expression NFkB->Response Histamine Histamine Histamine->H1R Activates Bilastine Bilastine Bilastine->H1R Inhibits

Figure 2: Histamine H1 receptor signaling pathway and the inhibitory action of Bilastine.

References

In Vitro Profile of Dilan: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a synthesized overview intended for research and drug development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All data presented is based on publicly available research and should be cross-referenced with the primary literature.

Introduction

Dilan is an investigational compound that has demonstrated notable activity in preclinical in vitro models. This document provides a comprehensive summary of its in vitro characteristics, including its effects on various cell lines and its mechanism of action as elucidated through signaling pathway analysis. The data and protocols presented herein are designed to serve as a technical guide for researchers and scientists engaged in the development of novel therapeutics.

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of this compound has been assessed across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.1
HeLaCervical Cancer6.5

Core Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the methodology used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Appropriate cell culture medium and supplements

  • Cancer cell lines of interest

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the procedure for analyzing the effect of this compound on key protein expression levels within a signaling pathway.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathway Analysis

In vitro studies have suggested that this compound exerts its effects through the modulation of key signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanisms of action.

Dilan_Signaling_Pathway This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Inhibition RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibition->Receptor

Caption: Proposed mechanism of this compound inhibiting the RTK signaling pathway.

Experimental_Workflow start Cell Seeding (96-well plates) treatment Treatment with this compound (Concentration Gradient) start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add dissolve Dissolving Formazan (DMSO) mtt_add->dissolve read Absorbance Reading (570 nm) dissolve->read analysis IC50 Calculation read->analysis

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Dilan discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

To provide an in-depth technical guide on the discovery and history of "Dilan," it is crucial to first identify the specific subject of interest. The name "this compound" is associated with multiple distinct areas within medical research and pharmacology.

Please specify which of the following topics you would like the technical guide to focus on:

  • This compound SR (Isoxsuprine): A peripheral vasodilator drug used to treat symptoms of peripheral vascular disease and other conditions related to poor blood flow.

  • Anti-Cancer Drug Development (this compound B. Jaunky): Research into novel compounds that target and disrupt mitotic spindle poles in cancer cells, aiming to block cell division selectively in highly progressive cancers.

  • Parkinson's Disease Research (this compound Athauda): The investigation of GLP-1 receptor agonists, like exenatide, as potential disease-modifying treatments for Parkinson's disease, focusing on their neuroprotective mechanisms.

  • Neurodegeneration Research (this compound Acar): The study of the Dual Leucine Zipper Kinase (DLK) signaling pathway in hippocampal neurons and its role in neuronal vulnerability and degeneration, with implications for neurodegenerative diseases.

  • Tumor Immunology in Drosophila (this compound Khalili): Research on the role of the antimicrobial peptide Drosomycin and the JNK signaling pathway in a Drosophila tumor model, exploring the complex interplay between the immune system and cancer progression.

  • Neurogenesis and Ephrin Receptors (this compound Rasool): The study of Ephrin receptors as master regulators of neurogenesis and their potential as therapeutic targets for neurodevelopmental and neurodegenerative disorders.

Once you have clarified the specific "this compound" of interest, a comprehensive technical guide will be developed, including detailed data presentation, experimental protocols, and signaling pathway diagrams as requested.

An In-depth Technical Guide to the Therapeutic Targeting of Delta-Like Ligands (DLL)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of Delta-like ligands (DLL), specifically DLL3 and DLL4, as promising therapeutic targets in oncology. It includes detailed information on their role in signaling pathways, quantitative data from clinical trials of targeted therapies, and methodologies for key experiments.

Introduction to Delta-Like Ligands (DLLs) as Therapeutic Targets

Delta-like ligands (DLLs) are a family of transmembrane proteins that are crucial components of the Notch signaling pathway. The Notch pathway is a highly conserved signaling system that plays a pivotal role in cell-to-cell communication, influencing cell fate decisions, proliferation, differentiation, and apoptosis. In mammals, the DLL family includes DLL1, DLL3, and DLL4.

While the Notch pathway is essential for normal development and tissue homeostasis, its dysregulation is implicated in the pathogenesis of various cancers. DLLs, as key activators of this pathway, have emerged as attractive therapeutic targets. Notably, DLL3 and DLL4 have garnered significant attention due to their aberrant expression in several tumor types and their roles in tumor progression and angiogenesis.

DLL3 is an inhibitory ligand of the Notch pathway and is typically localized within the Golgi apparatus in normal cells. However, in several neuroendocrine tumors, including small cell lung cancer (SCLC), DLL3 is aberrantly expressed on the cell surface, making it an ideal target for antibody-based therapies[1][2][3]. Its expression is minimal in healthy adult tissues, offering a wide therapeutic window[1].

DLL4 is a key ligand in the Notch signaling pathway that is predominantly expressed in endothelial cells and plays a critical role in tumor angiogenesis[4]. By activating Notch signaling in adjacent endothelial cells, DLL4 regulates the formation of new blood vessels, a process essential for tumor growth and metastasis.

This guide will delve into the specifics of DLL3 and DLL4 as therapeutic targets, exploring their signaling pathways, the therapeutic agents developed to target them, and the experimental methodologies used to study their function and inhibition.

The DLL-Notch Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a DLL ligand on a "sending" cell to a Notch receptor (NOTCH1-4) on a neighboring "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and the coactivator MAML, leading to the transcription of target genes, such as those in the HES and HEY families[5][6][7].

dot

DLL_Notch_Signaling cluster_receiving Signal Receiving Cell DLL DLL Ligand (DLL1, DLL4) Notch Notch Receptor DLL->Notch Binding ADAM ADAM Protease Notch->ADAM Gamma_Secretase γ-Secretase ADAM->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Nucleus Nucleus NICD->Nucleus Translocation RBPJ_MAML RBPJ-MAML Complex Target_Genes Target Gene Transcription RBPJ_MAML->Target_Genes Activation

Figure 1: Canonical DLL-Notch Signaling Pathway.

DLL3, in contrast to other DLLs, acts as an inhibitor of the Notch pathway. It is thought to sequester Notch receptors within the Golgi apparatus of the same cell (cis-inhibition), preventing their transport to the cell surface and subsequent activation by ligands on adjacent cells. In tumor cells that aberrantly express DLL3 on their surface, it can be targeted by therapeutic antibodies[1][8].

Therapeutic Targeting of DLL3

The high expression of DLL3 on the surface of tumor cells and its low expression in normal tissues make it an excellent candidate for targeted therapies, particularly for SCLC and other neuroendocrine neoplasms[2][3][9]. Several therapeutic modalities targeting DLL3 have been developed, including antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs).

Rovalpituzumab Tesirine (Rova-T): An Antibody-Drug Conjugate

Rovalpituzumab tesirine (Rova-T) is an ADC composed of a monoclonal antibody targeting DLL3 linked to a potent cytotoxic agent, a pyrrolobenzodiazepine (PBD) dimer[10][11]. The mechanism of action involves the binding of the antibody to DLL3 on the tumor cell surface, followed by internalization of the ADC-DLL3 complex. Inside the cell, the cytotoxic payload is released, leading to DNA damage and apoptosis[10][12][13].

dot

RovaT_MOA cluster_cell Tumor Cell RovaT Rova-T (ADC) DLL3 DLL3 Receptor RovaT->DLL3 Binding Internalization Internalization DLL3->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Tarlatamab_MOA T_Cell T-Cell Tarlatamab Tarlatamab (BiTE) T_Cell->Tarlatamab Binds to CD3 Tumor_Cell Tumor Cell Tumor_Cell->Tarlatamab Binds to DLL3 Synapse Immunological Synapse Tarlatamab->Synapse Forms Bridge Lysis Tumor Cell Lysis Synapse->Lysis T-Cell Mediated Killing Xenograft_Workflow start Start cell_culture Culture DLL3+ Cancer Cells start->cell_culture injection Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Therapeutic Agent and Control randomization->treatment monitoring Continue Tumor Volume Monitoring treatment->monitoring endpoint Study Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Analyze Tumor Weight, IHC, etc. endpoint->analysis end End analysis->end

References

An In-depth Technical Guide to Dilan Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilan is an organochlorine insecticide notable for its historical use in pest control. It is not a single chemical entity but rather a proprietary mixture of two homologous nitroalkane derivatives: Prolan and Bulan. This guide provides a comprehensive technical overview of this compound, its constituent analogues, and their derivatives, focusing on their chemical synthesis, biological activity, mechanisms of action, and associated toxicological data. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide research.

Core Components: Prolan and Bulan

This compound is primarily composed of a 2:1 mixture of Bulan to Prolan. These compounds are structurally related to DDT, belonging to the class of diphenylalkane insecticides.

  • Prolan: 2-nitro-1,1-bis(p-chlorophenyl)propane

  • Bulan: 2-nitro-1,1-bis(p-chlorophenyl)butane

Synthesis and Chemical Properties

The synthesis of Prolan and Bulan is principally achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction in organic chemistry. This involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. For Prolan and Bulan, the synthesis involves the reaction of 1,1-bis(4-chlorophenyl)acetaldehyde with nitroethane and 1-nitropropane, respectively.

Experimental Protocol: Synthesis of Prolan and Bulan (General Procedure)

Materials:

  • 1,1-bis(4-chlorophenyl)acetaldehyde

  • Nitroethane (for Prolan) or 1-nitropropane (for Bulan)

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine base)

  • A suitable solvent (e.g., ethanol, methanol)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A solution of 1,1-bis(4-chlorophenyl)acetaldehyde is prepared in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.

  • Base Addition: The basic catalyst is added to the reaction mixture.

  • Nitroalkane Addition: The corresponding nitroalkane (nitroethane for Prolan or 1-nitropropane for Bulan) is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: The reaction is stirred for a specified period, and the progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is neutralized with an acid. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 2-nitro-1,1-bis(p-chlorophenyl)alkane.

Biological Activity and Mechanism of Action

As organochlorine insecticides, Prolan and Bulan are neurotoxins that primarily target the nervous systems of insects. Their mechanism of action is complex and involves the disruption of normal nerve impulse transmission.

Signaling Pathway of this compound Neurotoxicity

The primary targets for this compound and its components are voltage-gated sodium channels and GABA-A receptors in the neurons of insects.

G cluster_neuron Insect Neuron cluster_membrane Cell Membrane cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_channel->Depolarization Increased Na+ influx GABA_receptor GABA-A Receptor (Chloride Channel) GABA_receptor->Depolarization Reduced hyperpolarization Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis Results in This compound This compound (Prolan & Bulan) This compound->Na_channel Prolongs Opening This compound->GABA_receptor Inhibits Cl- influx

Figure 1. Signaling pathway of this compound neurotoxicity in an insect neuron.

Mechanism Description:

  • Action on Sodium Channels: Similar to DDT, the components of this compound are thought to prolong the opening of voltage-gated sodium channels in the nerve cell membrane. This leads to an excessive influx of sodium ions, causing a state of hyperexcitability and repetitive nerve discharges.

  • Action on GABA-A Receptors: Organochlorine insecticides are also known to be antagonists of the GABA-A receptor, which is a ligand-gated chloride ion channel. By inhibiting the influx of chloride ions, which normally has a hyperpolarizing (inhibitory) effect on the neuron, this compound further contributes to the hyperexcitable state of the nervous system.

The dual effect on both excitatory and inhibitory signaling pathways leads to uncontrolled nerve firing, tremors, convulsions, paralysis, and ultimately the death of the insect.

Quantitative Toxicological Data

The toxicity of this compound and its components has been evaluated in various organisms. The following tables summarize the available quantitative data.

CompoundTest OrganismRoute of AdministrationLD50 ValueUnit
ProlanRatOral750mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a tested population.

Experimental Protocols for Biological Assays

Insecticidal Activity Assay (General Protocol)

This protocol outlines a general procedure for determining the lethal concentration (LC50) of an insecticide against a target insect species.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment P1 Prepare serial dilutions of this compound in a suitable solvent E1 Apply insecticide solutions to a substrate (e.g., filter paper, leaf disc, or diet) P1->E1 P2 Prepare control group (solvent only) P2->E1 E2 Introduce a known number of insects to each treatment and control group E1->E2 E3 Incubate under controlled conditions (temperature, humidity, photoperiod) E2->E3 A1 Record mortality at pre-determined time points (e.g., 24, 48, 72 hours) E3->A1 A2 Calculate percentage mortality for each concentration A1->A2 A3 Determine LC50 value using probit analysis A2->A3

Figure 2. Workflow for a typical insecticidal activity bioassay.

Neurotoxicity Assay: In Vitro Electrophysiology (Conceptual Workflow)

To investigate the effects of this compound on neuronal activity, electrophysiological techniques such as patch-clamp or microelectrode array (MEA) recordings can be employed on isolated insect neurons.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis P1 Isolate and culture insect neurons R1 Obtain baseline electrophysiological recordings from neurons (e.g., action potentials, ion channel currents) P1->R1 P2 Prepare solutions of this compound at various concentrations R2 Perfuse neurons with This compound solutions P2->R2 R1->R2 R3 Record changes in neuronal activity in the presence of this compound R2->R3 A1 Analyze changes in action potential frequency, amplitude, and ion channel kinetics R3->A1 A2 Determine the dose-response relationship of this compound's effect on neuronal activity A1->A2

Figure 3. Conceptual workflow for an in vitro neurotoxicity assay.

Analogues, Derivatives, and Structure-Activity Relationships

The insecticidal activity of diphenylalkane derivatives is influenced by the nature and position of substituents on the phenyl rings and the alkyl chain.

  • Halogenation: The presence of chlorine atoms on the phenyl rings is crucial for the insecticidal activity of this class of compounds.

  • Alkyl Chain: The length and branching of the alkyl chain, as well as the presence of the nitro group, modulate the potency and spectrum of activity.

  • Metabolism: The development of resistance in insects is often associated with enhanced metabolic detoxification, for example, through the action of cytochrome P450 enzymes.

Conclusion

This compound, a mixture of the organochlorine insecticides Prolan and Bulan, represents a class of neurotoxic agents with a historical significance in pest control. Understanding their synthesis, mechanism of action, and toxicological profile is crucial for the broader context of insecticide research and development. While their use has been largely discontinued due to environmental persistence and non-target toxicity, the study of their interactions with insect neuronal targets can still provide valuable insights for the design of new and more selective insect control agents.

Disclaimer: The information provided in this guide is for research and informational purposes only. This compound and its components are hazardous materials and should only be handled by trained professionals in a controlled laboratory setting.

An In-depth Technical Guide on the Toxicological Profile of Dilan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dilan" refers to a historical insecticide mixture that is no longer in use. As such, comprehensive toxicological data equivalent to modern standards for currently registered pesticides is not available. This guide synthesizes the limited historical information and provides context based on related chemical classes.

Introduction

This compound was a pesticide product from the mid-20th century, notable for being a mixture of two nitroalkane compounds, Bulan® (1,1-bis(p-chlorophenyl)-2-nitrobutane) and Prolan® (1,1-bis(p-chlorophenyl)-2-nitropropane). It was developed as an alternative to DDT for controlling a variety of insect pests. However, due to environmental persistence and potential toxicological concerns, its use was discontinued. This document aims to provide a toxicological profile of this compound based on the available historical data and knowledge of related organochlorine insecticides.

Physicochemical Properties

Detailed physicochemical properties for the specific this compound mixture are not well-documented in contemporary scientific literature. However, as an organochlorine-based insecticide, it would be expected to have low water solubility and high lipid solubility, contributing to its persistence in the environment and bioaccumulation in fatty tissues of organisms.

Toxicokinetics

Specific toxicokinetic studies on the this compound mixture are scarce. Based on the properties of similar organochlorine compounds, it is presumed that this compound would be readily absorbed via oral, dermal, and inhalation routes. Its lipophilic nature would lead to distribution and accumulation in adipose tissues, with slow metabolism and elimination from the body.

Mechanism of Action

The precise mechanism of action for the components of this compound is not as well-elucidated as for other organochlorine insecticides like DDT or lindane. However, it is generally understood that many organochlorine insecticides act as neurotoxicants. They interfere with the normal function of the nervous system, often by disrupting ion transport across nerve cell membranes. For instance, related insecticides like lindane are known to act on the central nervous system by blocking the GABA-gated chloride channel, which leads to hyperexcitation of the neurons, resulting in paralysis and death of the insect.[1][2] It is plausible that the components of this compound shared a similar neurotoxic mode of action.

Toxicological Data

Quantitative toxicological data for this compound is limited. The following table summarizes available information, which should be interpreted with caution due to the age of the studies and potential variations in experimental protocols.

Test Species Route Value Reference
LD50RatOral88 - 190 mg/kg (for Lindane, a related compound)[2]
LD50RatDermal500 - 1000 mg/kg (for Lindane, a related compound)[2]

Experimental Protocols

Detailed experimental protocols from the original toxicological studies on this compound are not accessible in modern databases. For context, a general protocol for an acute oral toxicity study (LD50) in rats, based on modern OECD guidelines, would involve the following steps:

  • Animal Selection: Healthy, young adult rats of a specific strain are chosen and acclimatized to laboratory conditions.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.

  • Administration: A single dose of the test substance is administered to the animals by gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days.

  • Data Analysis: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

Logical Relationship of Organochlorine Insecticide Action

The following diagram illustrates the general logical flow of the neurotoxic action of organochlorine insecticides.

cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_action Mechanism of Action cluster_outcome Toxicological Outcome Exposure to Organochlorine Insecticide Exposure to Organochlorine Insecticide Absorption Absorption Exposure to Organochlorine Insecticide->Absorption Distribution to Tissues Distribution to Tissues Absorption->Distribution to Tissues Accumulation in Adipose Tissue Accumulation in Adipose Tissue Distribution to Tissues->Accumulation in Adipose Tissue Binding to Neuronal Membranes Binding to Neuronal Membranes Distribution to Tissues->Binding to Neuronal Membranes Disruption of Ion Channels (e.g., GABA-gated chloride channels) Disruption of Ion Channels (e.g., GABA-gated chloride channels) Binding to Neuronal Membranes->Disruption of Ion Channels (e.g., GABA-gated chloride channels) Hyperexcitation of Neurons Hyperexcitation of Neurons Disruption of Ion Channels (e.g., GABA-gated chloride channels)->Hyperexcitation of Neurons Paralysis and Death in Insects Paralysis and Death in Insects Hyperexcitation of Neurons->Paralysis and Death in Insects Potential for Neurotoxicity in Non-target Organisms Potential for Neurotoxicity in Non-target Organisms Hyperexcitation of Neurons->Potential for Neurotoxicity in Non-target Organisms

General logical pathway of organochlorine insecticide toxicity.

Conclusion

This compound, a historical insecticide mixture, is no longer in use, and as a result, its toxicological profile is not well-characterized by modern standards. Based on its composition and the era of its use, it is classified as an organochlorine insecticide with a presumed neurotoxic mode of action. The lack of specific and detailed data on this compound necessitates a cautious approach when assessing its potential health and environmental effects, relying on information from related compounds to provide a general understanding of its toxicological properties. Further research into the specific components of this compound would be necessary to provide a more definitive toxicological profile.

References

Methodological & Application

Application Notes and Protocols for a Standard Mammalian Cell Culture Workflow

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, standardized protocol known as the "Dilan experimental protocol for cell culture" could not be identified in publicly available scientific literature. This may indicate a novel, internal, or unpublished protocol. The following application notes and protocols describe a standard and widely used workflow for the culture of an adherent mammalian cell line, using HeLa cells as a representative example. These protocols can be adapted for various research applications.

Introduction

HeLa cells are an immortal human cell line derived from cervical cancer cells taken from Henrietta Lacks in 1951.[1][2] They are one of the most important and widely used cell lines in biomedical research, contributing to numerous scientific breakthroughs, including the development of the polio vaccine.[1] Their robust growth and resilience make them an excellent model for studying fundamental cellular processes, cancer biology, and for the development of therapeutics.

This document provides detailed protocols for the routine maintenance of HeLa cells, including thawing, subculturing, and assessing cell viability.

Quantitative Data Summary

The following tables provide useful quantitative data for the culture of HeLa cells. These values are approximate and may vary depending on specific laboratory conditions and cell passage number.

Table 1: Recommended Seeding Densities for HeLa Cells

Culture VesselSurface Area (cm²)Seeding Density (cells/cm²)Total Cells per Vessel
6-well plate9.61.0 - 2.0 x 10⁴0.96 - 1.92 x 10⁵
10 cm dish551.0 - 2.0 x 10⁴0.55 - 1.1 x 10⁶
T-25 Flask251.0 - 2.0 x 10⁴0.25 - 0.5 x 10⁶
T-75 Flask751.0 - 2.0 x 10⁴0.75 - 1.5 x 10⁶

Data adapted from typical cell culture guidelines.

Table 2: HeLa Cell Growth and Culture Parameters

ParameterValue
Doubling TimeApproximately 24 hours
Confluency at Passaging70-80%
Typical Split Ratio1:5 to 1:10
Incubation Conditions37°C, 5% CO₂
Cell Viability (Healthy Culture)>95%

These parameters represent typical values for healthy HeLa cell cultures.

Experimental Protocols

Protocol 1: Thawing of Cryopreserved HeLa Cells

This protocol describes the steps for reviving cryopreserved HeLa cells for culture.

Materials:

  • Cryovial of HeLa cells from liquid nitrogen storage

  • Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 37°C water bath

  • 15 mL conical tube

  • T-75 culture flask

  • 70% ethanol

  • Centrifuge

Procedure:

  • Pre-warm the complete growth medium in a 37°C water bath.

  • Retrieve the cryovial of HeLa cells from liquid nitrogen storage.

  • Immediately thaw the vial by gently swirling it in the 37°C water bath until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • Carefully transfer the cell suspension from the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

  • Aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Gently rock the flask to ensure an even distribution of cells.

  • Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • The medium should be changed after 24 hours to remove any residual cryoprotectant.

Protocol 2: Subculturing (Passaging) of Adherent HeLa Cells

This protocol details the process of splitting a confluent culture of HeLa cells to promote further growth.

Materials:

  • Confluent flask of HeLa cells

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%), sterile

  • Complete growth medium

  • New culture flasks/dishes

  • Inverted microscope

Procedure:

  • Examine the HeLa cells under an inverted microscope to confirm they are 70-80% confluent and appear healthy.

  • Aspirate the old medium from the culture flask.

  • Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity.[3]

  • Aspirate the PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 2-5 minutes.

  • Observe the cells under the microscope. Once the cells have rounded up and started to detach, gently tap the side of the flask to dislodge the remaining cells.

  • Add 8-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a portion of the cell suspension to new culture flasks containing fresh medium at the desired split ratio (e.g., for a 1:5 split, transfer 2 mL of the cell suspension into a new flask containing 8 mL of medium).[3]

  • Place the new flasks in the incubator at 37°C with 5% CO₂.

Protocol 3: Cell Counting and Viability Assessment using Trypan Blue Exclusion Assay

This protocol describes how to determine the number of viable and non-viable cells in a suspension.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer with a coverslip

  • Microscope

  • Micropipettes and tips

Procedure:

  • In a small tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[4][5]

  • Mix gently and let the mixture incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an increase in cell death.[5][6]

  • Clean the hemocytometer and coverslip with 70% ethanol and dry them. Place the coverslip over the counting chamber.

  • Load 10 µL of the cell/Trypan Blue mixture into the hemocytometer chamber.

  • Place the hemocytometer on the microscope stage and focus on the grid lines at low power.

  • Count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.[6]

  • Calculate the cell concentration and viability using the following formulas:

    • Total Cells/mL = (Average number of cells in the four squares) x Dilution Factor (2 in this case) x 10⁴

    • % Viability = (Number of viable cells / Total number of cells) x 100.[4][6] A healthy culture should have at least 95% viability.[4]

Visualizations

Experimental Workflow Diagram

Subculturing_Workflow Workflow for Subculturing Adherent Cells start Start: Confluent Cells (70-80%) aspirate_media Aspirate Medium start->aspirate_media wash_pbs Wash with PBS aspirate_media->wash_pbs add_trypsin Add Trypsin-EDTA wash_pbs->add_trypsin incubate Incubate at 37°C (2-5 min) add_trypsin->incubate neutralize Neutralize with Complete Medium incubate->neutralize resuspend Create Single-Cell Suspension neutralize->resuspend count_cells Perform Cell Count & Viability (Optional) resuspend->count_cells split Split Cells into New Flasks resuspend->split If not counting count_cells->split incubate_new Incubate New Cultures at 37°C, 5% CO2 split->incubate_new end_workflow End: Propagated Cultures incubate_new->end_workflow

Caption: A flowchart illustrating the key steps for passaging adherent cells.

Signaling Pathway Diagram

EGF_Signaling_Pathway Simplified EGF Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Dimerization & Autophosphorylation Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates to Nucleus & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Response

References

Application Notes and Protocols for Phenytoin (marketed as Dilantin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

Phenytoin, widely known by its brand name Dilantin, is a first-generation anticonvulsant medication used in the management of various types of seizures. It is indicated for the treatment of tonic-clonic (grand mal) and psychomotor (temporal lobe) seizures, as well as the prevention and treatment of seizures occurring during or after neurosurgery.[1] This document provides a detailed overview of its dosage and administration guidelines based on available clinical data.

Mechanism of Action

Phenytoin is an anti-epileptic drug that works by slowing down impulses in the brain that cause seizures.[2] Its primary mechanism involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, phenytoin limits the repetitive firing of action potentials, which is a hallmark of seizure activity. This non-specific blockade of sodium channels contributes to the membrane-stabilizing effect on nerve cells, thereby preventing the spread of seizure activity.

Diagram: Simplified Signaling Pathway of Phenytoin

cluster_neuron Presynaptic Neuron Voltage-gated Na+ Channel (Active) Voltage-gated Na+ Channel (Active) Voltage-gated Na+ Channel (Inactive) Voltage-gated Na+ Channel (Inactive) Voltage-gated Na+ Channel (Active)->Voltage-gated Na+ Channel (Inactive) Depolarization Action Potential Propagation Action Potential Propagation Voltage-gated Na+ Channel (Active)->Action Potential Propagation Voltage-gated Na+ Channel (Inactive)->Voltage-gated Na+ Channel (Active) Repolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-gated Na+ Channel (Inactive)->Reduced Neuronal Excitability Phenytoin Phenytoin Phenytoin->Voltage-gated Na+ Channel (Inactive) Stabilizes Inactive State

Caption: Simplified diagram illustrating phenytoin's mechanism of action on voltage-gated sodium channels.

Dosage and Administration

The dosage of phenytoin must be individualized to achieve optimal seizure control with minimal adverse effects. Therapeutic drug monitoring is crucial, with a therapeutic range typically between 10-20 mcg/mL for total phenytoin and 1-2 mcg/mL for free phenytoin.[3]

Adult Dosage
FormulationStarting DoseMaintenance DoseMaximum Dose
Extended-Release Capsules 100 mg three times daily[1][4]300-400 mg/day (in 3-4 divided doses or once daily)[1][4]600 mg/day[3]
Chewable Tablets 100 mg three times daily300-400 mg/day (in 3-4 divided doses)600 mg/day
Oral Suspension 125 mg three times daily[3]Adjusted as needed625 mg/day[3]
Intravenous (for Status Epilepticus) Loading dose: 15-20 mg/kg[3]100 mg every 6-8 hours[3]N/A

Oral Loading Dose (Adults): In situations where rapid attainment of steady-state serum levels is required and intravenous administration is not feasible, an oral loading dose may be considered for patients in a clinical setting where serum levels can be closely monitored.[1][4] A total of 1 gram of extended-release phenytoin is administered in three divided doses (400 mg, 300 mg, and 300 mg) at two-hour intervals.[1][4] This regimen is not recommended for patients with a history of renal or hepatic disease.[1][4]

Once-a-Day Dosing (Adults): For patients whose seizures are controlled on three 100 mg extended-release capsules daily, a once-a-day regimen of 300 mg may be considered to improve compliance.[1][4]

Pediatric Dosage
Age GroupStarting DoseMaintenance DoseMaximum Dose
Neonates (<28 days) 5 mg/kg/day in 2 divided doses5-8 mg/kg/day IV/PO divided every 8-12 hoursN/A
6 months to 16 years 5 mg/kg/day in 2-3 divided doses[3][4]4-8 mg/kg/day in 2-3 divided doses[1][4]300 mg/day[1][4]

Children over 6 years and adolescents may require the minimum adult dose of 300 mg/day.[1][4]

Experimental Protocols

Protocol 1: Determination of Phenytoin Serum Concentration

Objective: To monitor patient therapeutic drug levels and adjust dosage accordingly.

Methodology:

  • Sample Collection: Collect whole blood samples in a tube without anticoagulant for serum separation or in a tube with an appropriate anticoagulant for plasma separation. The timing of sample collection relative to the last dose should be recorded.

  • Sample Preparation: Centrifuge the blood sample to separate serum or plasma.

  • Analysis: Utilize a validated analytical method such as high-performance liquid chromatography (HPLC) or immunoassay to quantify the concentration of phenytoin in the serum or plasma.

  • Data Interpretation: Compare the measured concentration to the therapeutic range (10-20 mcg/mL total phenytoin, 1-2 mcg/mL free phenytoin) and consider the patient's clinical response and any signs of toxicity.[3]

Diagram: Experimental Workflow for Therapeutic Drug Monitoring

Patient Sample Collection Patient Sample Collection Serum/Plasma Separation Serum/Plasma Separation Patient Sample Collection->Serum/Plasma Separation Analytical Quantification (HPLC/Immunoassay) Analytical Quantification (HPLC/Immunoassay) Serum/Plasma Separation->Analytical Quantification (HPLC/Immunoassay) Comparison to Therapeutic Range Comparison to Therapeutic Range Analytical Quantification (HPLC/Immunoassay)->Comparison to Therapeutic Range Dosage Adjustment Dosage Adjustment Comparison to Therapeutic Range->Dosage Adjustment

Caption: Workflow for determining phenytoin serum concentration to guide dosage adjustments.

Protocol 2: In Vitro Evaluation of Anticonvulsant Activity

Objective: To assess the efficacy of phenytoin in a cellular model of epilepsy.

Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

  • Induction of Seizure-like Activity: Induce hyperexcitability in the cultured neurons using a chemical convulsant (e.g., pentylenetetrazol) or by altering the ionic composition of the culture medium (e.g., low magnesium).

  • Phenytoin Treatment: Treat the neuronal cultures with varying concentrations of phenytoin prior to or concurrently with the induction of seizure-like activity.

  • Electrophysiological Recording: Use techniques such as patch-clamp or multi-electrode array (MEA) to record neuronal firing patterns and assess the effect of phenytoin on reducing epileptiform discharges.

  • Data Analysis: Quantify parameters such as spike frequency, burst duration, and network synchrony to determine the dose-dependent anticonvulsant effects of phenytoin.

Important Administration Considerations

  • Oral Formulations: Extended-release capsules should be swallowed whole.[2] Chewable tablets are not for once-daily dosing and must be taken 2 or 3 times per day.[2] The oral suspension should be shaken well before measuring a dose with a proper measuring device.[2]

  • Intravenous Administration: Administer intravenously at a rate not exceeding 50 mg/min in adults.[3]

  • Switching Formulations: When changing between different phenytoin products, careful monitoring of serum levels is necessary due to potential differences in bioavailability.[4]

  • Discontinuation: Abrupt withdrawal of phenytoin may precipitate status epilepticus. Dosage reduction or discontinuation should be done gradually.[1]

  • Drug Interactions: Phenytoin is a potent inducer of hepatic microsomal enzymes and is subject to numerous drug interactions that can affect its metabolism and the metabolism of other drugs. A thorough review of concomitant medications is essential.

References

Application Notes & Protocols for Metformin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin is a first-line medication for the treatment of type 2 diabetes.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.[3][4][5] Accurate quantification of Metformin in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide detailed protocols for the quantification of Metformin using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantification of Metformin by Reverse-Phase HPLC-UV

This method is suitable for the quantification of Metformin in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent HPLC with PDA detector or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[6]
Mobile Phase Acetonitrile : 0.01M Sodium dodecyl sulphate (40:60 v/v), pH 5.1[6]
Flow Rate 2.0 mL/min[6]
Detection Wavelength 235 nm[6]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 8 minutes[6]

2. Preparation of Standard Solutions:

  • Stock Solution (200 µg/mL): Accurately weigh 20 mg of Metformin hydrochloride and dissolve in 100 mL of methanol.[7]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 6 µg/mL.[6]

3. Sample Preparation (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Metformin hydrochloride and transfer to a 100 mL volumetric flask.[8]

  • Add approximately 75 mL of the mobile phase and sonicate to dissolve.[8]

  • Make up the volume to 100 mL with the mobile phase and filter the solution through a 0.45 µm filter.[8]

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Metformin standard solutions against their corresponding concentrations.

  • Determine the concentration of Metformin in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Linearity Range 1-6 µg/mL[6]
Correlation Coefficient (R²) 0.9989[6]
Retention Time 4.152 min[6]
Limit of Detection (LOD) 0.1 µg/mL[9]
Limit of Quantitation (LOQ) 0.3 µg/mL[9]
Mean Percentage Recovery 97.46% - 99.73%[6]

II. Quantification of Metformin in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of Metformin in a complex biological matrix like human plasma.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
LC-MS/MS System Agilent 1260 Infinity HPLC coupled with Agilent 6460 triple quadrupole MS or equivalent[10]
Column Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[10]
Mobile Phase A 2 mM Ammonium acetate in water[10]
Mobile Phase B 100% Acetonitrile[10]
Flow Rate 0.35 mL/min[10]
Injection Volume 5 µL[10]
Ionization Mode Electrospray Ionization (ESI), Positive[10]
MRM Transitions Metformin: m/z 130.11 → 71.14; Metformin-D6 (IS): m/z 136.1 → 60.2

2. Preparation of Standard and QC Samples:

  • Stock Solution (120 µg/mL): Prepare a stock solution of Metformin in 50% methanol-water.[10]

  • Calibration Standards: Serially dilute the stock solution and spike into blank human plasma to obtain concentrations ranging from 10 ng/mL to 6,000 ng/mL.[10]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (from Plasma):

  • To 20 µL of plasma sample, add 50 µL of internal standard solution (Metformin-D6, 250 ng/mL).[10]

  • Vortex for 2 minutes.

  • Add 300 µL of acetonitrile and vortex for 5 minutes to precipitate proteins.[10]

  • Centrifuge at 16,000 x g for 10 minutes.[10]

  • Transfer the supernatant to an autosampler vial and add 1.0 mL of mobile phase A.[10]

  • Inject 5 µL of the diluted supernatant into the LC-MS/MS system.[10]

Quantitative Data Summary
ParameterValueReference
Linearity Range 10 - 6,000 ng/mL[10]
Lower Limit of Quantification (LLOQ) 10 ng/mL[10]
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

III. Diagrams

Experimental Workflow for LC-MS/MS Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (20 µL) s2 Add Internal Standard (Metformin-D6) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 s6 Dilute with Mobile Phase A s5->s6 a1 Injection (5 µL) s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for Metformin quantification in plasma by LC-MS/MS.

Metformin's Mechanism of Action: AMPK Signaling Pathway

G cluster_cell Hepatocyte Metformin Metformin Mito Mitochondrial Respiratory Chain Complex I Metformin->Mito Inhibits ATP ATP Levels (Decreased) Mito->ATP AMP_ATP AMP:ATP Ratio (Increased) ATP->AMP_ATP AMPK AMPK (Activated) AMP_ATP->AMPK Activates ACC ACC (Inhibited) AMPK->ACC Phosphorylates & Inhibits Gluconeogenesis Gluconeogenesis (Decreased) AMPK->Gluconeogenesis Inhibits gene expression GlucoseUptake Glucose Uptake (Increased) AMPK->GlucoseUptake Promotes GLUT4 translocation FattyAcidOx Fatty Acid Oxidation (Increased) ACC->FattyAcidOx

Caption: Metformin activates AMPK, leading to beneficial metabolic effects.

References

Application Notes and Protocols: Preparation and Stability of Diclofenac Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of diclofenac solutions, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information herein is intended to guide researchers in establishing reliable and reproducible experimental conditions.

Introduction

Diclofenac is a phenylacetic acid derivative that inhibits cyclooxygenase (COX)-1 and -2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.[1] It is crucial to ensure the stability and quality of diclofenac solutions for accurate and effective research and development.[2] This document outlines standardized procedures for solution preparation and stability testing to maintain the integrity of the drug product throughout its lifecycle.[2]

Materials and Reagents

  • Diclofenac sodium salt (or other specified salt form)

  • Solvents: Ethanol, Propylene glycol, Phosphate-buffered saline (PBS), Deionized water

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-performance liquid chromatography (HPLC) system

  • UV-Vis spectrophotometer

  • Incubators and stability chambers

Diclofenac Solution Preparation

The choice of solvent and preparation method depends on the intended application and desired concentration.

Protocol for Preparing a 10 mg/mL Stock Solution in Ethanol
  • Accurately weigh 100 mg of diclofenac sodium salt.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of absolute ethanol to the flask.

  • Vortex or sonicate the mixture until the diclofenac is completely dissolved.

  • Bring the solution to the final volume of 10 mL with absolute ethanol.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol for Preparing a Working Solution in Phosphate-Buffered Saline (PBS)
  • From the 10 mg/mL stock solution, calculate the volume needed to achieve the desired final concentration in PBS.

  • Add the calculated volume of the diclofenac stock solution to the appropriate volume of PBS.

  • Mix the solution thoroughly by gentle inversion or stirring.

  • Measure and, if necessary, adjust the pH of the final solution.

  • Use the working solution immediately or store as per stability data recommendations.

Stability Testing of Diclofenac Solutions

Stability testing is essential to determine the shelf life and appropriate storage conditions for diclofenac solutions.[3][4] This involves subjecting the solutions to various environmental factors and monitoring for any changes in their physical and chemical properties over time.[2]

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Diclofenac Solution Accelerated Accelerated (e.g., 40°C/75% RH) Prep->Accelerated Aliquot & Store RealTime Real-Time (e.g., 25°C/60% RH) Prep->RealTime Aliquot & Store Light Photostability (ICH Q1B) Prep->Light Aliquot & Store Timepoints Sampling at Predetermined Timepoints Accelerated->Timepoints RealTime->Timepoints Light->Timepoints Assay HPLC Assay (Purity & Degradation) Timepoints->Assay Appearance Visual Inspection (Color, Clarity) Timepoints->Appearance pH pH Measurement Timepoints->pH Evaluation Evaluate Data & Determine Shelf-Life Assay->Evaluation Appearance->Evaluation pH->Evaluation

Caption: Workflow for Diclofenac Solution Stability Testing.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[3] This involves exposing the diclofenac solution to stress conditions such as:

  • Acidic Conditions: 0.1 N HCl at 60°C for 24 hours.

  • Basic Conditions: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 80°C for 48 hours.

  • Photostability: Exposure to light as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies

Long-term (real-time) and accelerated stability studies are conducted to establish the shelf life of the product.[3][5]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary analytical tool for quantifying the concentration of diclofenac and detecting any degradation products.

Typical HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 276 nm
Injection Volume 20 µL
Column Temperature 30°C
Visual Inspection

Solutions should be visually inspected at each time point for any changes in color, clarity, or the presence of particulate matter.

pH Measurement

The pH of aqueous-based solutions should be monitored over the course of the stability study, as changes in pH can indicate degradation.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins.

G cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Pathway cluster_effect Physiological Effects Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Caption: Diclofenac's Mechanism of Action.

Data Presentation and Interpretation

All quantitative data from stability studies should be tabulated to facilitate easy comparison and trend analysis.

Example Stability Data Table (Hypothetical):

Time PointStorage ConditionAppearancepHAssay (% of Initial)Total Impurities (%)
0 -Clear, colorless7.4100.0<0.1
3 Months 25°C/60% RHClear, colorless7.499.80.1
3 Months 40°C/75% RHClear, colorless7.398.50.3
6 Months 25°C/60% RHClear, colorless7.499.50.1
6 Months 40°C/75% RHClear, slightly yellow7.297.10.6

The shelf life is determined by the time it takes for the assay value to decrease to a predefined limit (e.g., 90%) or for degradation products to exceed their acceptance criteria.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and stability testing of diclofenac solutions. Adherence to these standardized methods will ensure the quality and reliability of experimental data in research and drug development settings.

References

Application Notes and Protocols for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Dilan" in the context of protein interaction studies did not yield information on a specific technology or methodology bearing this name. It is possible that "this compound" refers to a novel, proprietary, or internal project name not yet in the public domain. To provide a comprehensive and immediately useful resource in the requested format, these application notes and protocols will focus on a widely adopted and powerful technique for studying protein-protein interactions: Bioluminescence Resonance Energy Transfer (BRET) .

Application Notes: Bioluminescence Resonance Energy Transfer (BRET)

Introduction to BRET

Bioluminescence Resonance Energy Transfer (BRET) is a robust and sensitive biophysical technique used to study protein-protein interactions (PPIs) in live cells. The assay relies on the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor molecule. When these two molecules are in close proximity (typically within 10 nanometers), energy from the donor can excite the acceptor, leading to a measurable fluorescent emission from the acceptor. This phenomenon allows for real-time monitoring of the association and dissociation of proteins of interest.

Principle of the BRET Assay

The BRET system consists of two key components:

  • Donor: A protein of interest is genetically fused to a bioluminescent enzyme, such as a luciferase (e.g., Renilla luciferase - Rluc).

  • Acceptor: A second protein of interest is fused to a fluorescent protein (e.g., Yellow Fluorescent Protein - YFP).

When a substrate for the luciferase (e.g., coelenterazine) is added, the donor fusion protein emits light. If the acceptor fusion protein is in close proximity due to the interaction of the two proteins of interest, the energy from the bioluminescent donor is transferred to the fluorescent acceptor. This results in the emission of light at the characteristic wavelength of the acceptor. The BRET ratio is calculated by dividing the acceptor's emission intensity by the donor's emission intensity. An increase in this ratio signifies a positive protein-protein interaction.

Advantages of BRET

  • Real-time analysis in live cells: BRET allows for the dynamic monitoring of protein interactions in their native cellular environment.

  • High sensitivity: The assay can detect interactions with high sensitivity and a good signal-to-noise ratio.

  • No external light source required: Unlike Förster Resonance Energy Transfer (FRET), BRET does not require an external light source for excitation, which minimizes phototoxicity and autofluorescence.

  • Quantitative data: The BRET ratio provides a quantitative measure of protein-protein interactions.

Applications in Research and Drug Development

  • Mapping protein interaction networks: BRET can be used to identify novel protein-protein interactions and map complex signaling pathways.

  • Studying receptor dimerization: It is widely used to study the dimerization and oligomerization of G protein-coupled receptors (GPCRs) and other membrane receptors.

  • High-throughput screening (HTS) for drug discovery: BRET-based assays can be adapted for HTS to identify small molecules that modulate specific protein-protein interactions.

  • Analyzing the kinetics of protein interactions: The real-time nature of BRET allows for the study of the kinetics of protein association and dissociation.

Experimental Protocols

Protocol 1: Basic BRET Assay for Protein-Protein Interaction in Mammalian Cells

This protocol outlines the general steps for performing a BRET experiment to investigate the interaction between two proteins, Protein X and Protein Y.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vectors for Protein X fused to a luciferase donor (e.g., pCMV-Rluc-ProteinX)

  • Expression vectors for Protein Y fused to a fluorescent acceptor (e.g., pCMV-YFP-ProteinY)

  • Cell culture medium and supplements

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • BRET substrate (e.g., Coelenterazine h)

  • Plate reader capable of measuring dual-wavelength luminescence

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the donor (Rluc-ProteinX) and acceptor (YFP-ProteinY) plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include control wells:

      • Donor only

      • Acceptor only

      • Donor with an unrelated acceptor-fused protein

      • Acceptor with an unrelated donor-fused protein

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • BRET Measurement:

    • Carefully remove the cell culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add PBS or a suitable assay buffer to each well.

    • Add the BRET substrate (e.g., Coelenterazine h) to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader:

      • Donor emission (e.g., 475 nm for Rluc)

      • Acceptor emission (e.g., 530 nm for YFP)

  • Data Analysis:

    • Calculate the BRET ratio for each well:

      • BRET Ratio = (Intensity at Acceptor Wavelength) / (Intensity at Donor Wavelength)

    • Subtract the background BRET ratio obtained from the control wells (donor only) to get the net BRET ratio.

    • A significantly higher BRET ratio in the experimental wells compared to the negative control wells indicates a positive interaction between Protein X and Protein Y.

Data Presentation

Table 1: Example BRET Data for a Protein-Protein Interaction Study

Constructs Donor Emission (RLU) Acceptor Emission (RLU) BRET Ratio Net BRET Ratio
Rluc-ProteinX + YFP-ProteinY150,00090,0000.600.45
Rluc-ProteinX (Donor only)160,00024,0000.150.00
Rluc-ProteinX + YFP-Control155,00026,3500.170.02
Rluc-Control + YFP-ProteinY145,00023,2000.160.01

RLU: Relative Light Units

Mandatory Visualizations

BRET_Workflow cluster_prep Cell Preparation cluster_assay BRET Assay cluster_analysis Data Analysis A Seed Mammalian Cells B Co-transfect with Donor (Rluc-ProteinX) and Acceptor (YFP-ProteinY) Plasmids A->B C Incubate for 24-48 hours B->C D Add BRET Substrate (e.g., Coelenterazine h) C->D E Measure Luminescence (Donor and Acceptor Wavelengths) D->E F Calculate BRET Ratio E->F G Determine Net BRET Ratio F->G H Interpret Results G->H

BRET Experimental Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_alpha GPCR->G_alpha Interaction G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociation Effector Effector Protein G_alpha->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production DownstreamKinase Downstream Kinase SecondMessenger->DownstreamKinase Activation Response Cellular Response DownstreamKinase->Response Ligand Ligand Ligand->GPCR Activation

GPCR Signaling Pathway

Application of Dieldrin in Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dieldrin is an organochlorine pesticide that was widely used in agriculture from the 1950s to the early 1970s.[1][2] Due to its persistence in the environment and potential health risks, including being a potential carcinogen and endocrine disruptor, its use has been banned in most countries.[2][3] Consequently, the detection and quantification of Dieldrin residues in various environmental and biological matrices are of significant importance. Spectroscopic techniques, often coupled with chromatographic methods, provide powerful tools for the analysis of Dieldrin. This document outlines the application of various spectroscopic methods for the detection and quantification of Dieldrin, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Spectroscopic Techniques for Dieldrin Analysis

Several spectroscopic methods are employed for the analysis of Dieldrin. The most common techniques include:

  • UV-Visible (UV-Vis) Spectroscopy: Used for the preliminary analysis and quantification of Dieldrin.

  • Infrared (IR) Spectroscopy: Provides structural information and can be used for the identification of Dieldrin.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the separation, identification, and quantification of Dieldrin, even at trace levels.[1][4]

The following sections provide detailed application notes and protocols for each of these techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Dieldrin, particularly after extraction from a sample matrix. Dieldrin exhibits UV absorbance maxima at specific wavelengths, which can be used for its quantification.[5]

Quantitative Data
ParameterValueReference
UV Absorbance Maximum (λmax)229 nm[5]
Experimental Protocol: Quantification of Dieldrin in Water

This protocol describes the steps for quantifying Dieldrin in a water sample using UV-Vis spectroscopy.

1. Materials and Reagents:

  • Dieldrin standard (analytical grade)
  • Hexane (spectroscopic grade)
  • Sodium chloride (analytical grade)
  • Anhydrous sodium sulfate
  • Separatory funnel (1 L)
  • Rotary evaporator
  • Volumetric flasks
  • Quartz cuvettes
  • UV-Vis spectrophotometer

2. Sample Preparation and Extraction: a. Collect 500 mL of the water sample. b. Add 30 g of sodium chloride to the water sample and shake to dissolve. This helps in reducing the solubility of Dieldrin in water and enhances its extraction into the organic solvent. c. Transfer the water sample to a 1 L separatory funnel. d. Add 50 mL of hexane to the separatory funnel. e. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. f. Allow the layers to separate. The upper layer is the hexane containing the extracted Dieldrin. g. Drain the lower aqueous layer. h. Collect the hexane layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water. i. Concentrate the hexane extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C. j. Reconstitute the residue in a known volume (e.g., 5 mL) of hexane.

3. Preparation of Calibration Standards: a. Prepare a stock solution of Dieldrin (e.g., 100 µg/mL) in hexane. b. From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 20 µg/mL in hexane.

4. Spectroscopic Measurement: a. Set the UV-Vis spectrophotometer to scan from 200 nm to 400 nm. b. Use hexane as the blank. c. Measure the absorbance of each calibration standard at the λmax of Dieldrin (around 229 nm). d. Measure the absorbance of the prepared sample extract at the same wavelength.

5. Data Analysis: a. Plot a calibration curve of absorbance versus concentration for the standards. b. Determine the concentration of Dieldrin in the sample extract from the calibration curve. c. Calculate the concentration of Dieldrin in the original water sample, taking into account the initial volume of water and the final volume of the extract.

Workflow for UV-Vis Analysis of Dieldrin

G cluster_0 Sample Preparation cluster_1 Analysis SampleCollection Water Sample Collection SaltingOut Addition of NaCl SampleCollection->SaltingOut Extraction Liquid-Liquid Extraction with Hexane SaltingOut->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution UVVis UV-Vis Spectrophotometry (229 nm) Reconstitution->UVVis Inject Calibration Calibration Curve Generation UVVis->Calibration Quantification Quantification of Dieldrin Calibration->Quantification

Caption: Workflow for Dieldrin analysis using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of Dieldrin by analyzing its molecular vibrations. The IR spectrum of Dieldrin shows characteristic absorption bands corresponding to its functional groups.

Quantitative Data

While IR spectroscopy is primarily used for qualitative identification, characteristic peaks can be used for quantification if properly calibrated.

Functional GroupWavenumber (cm⁻¹)
C-Cl stretch~600-800
C-O-C (epoxide) stretch~1250
C=C stretch~1600

Note: These are approximate ranges and the exact peak positions can be found in reference spectra.

Experimental Protocol: Identification of Dieldrin using FTIR-ATR

This protocol outlines the steps for identifying Dieldrin in a solid or concentrated liquid sample using Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

1. Materials and Reagents:

  • Dieldrin standard (analytical grade)
  • Solvent for cleaning (e.g., isopropanol)
  • FTIR spectrometer with an ATR accessory

2. Instrument Setup: a. Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes. b. Collect a background spectrum to account for atmospheric CO₂ and water vapor.

3. Sample Analysis: a. Place a small amount of the Dieldrin standard or the dried sample extract directly on the ATR crystal. b. Apply pressure to ensure good contact between the sample and the crystal. c. Acquire the IR spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹. d. Clean the ATR crystal thoroughly with isopropanol and a soft tissue after the measurement.

4. Data Analysis: a. Compare the acquired spectrum of the sample with a reference spectrum of Dieldrin. b. Identify the characteristic absorption bands to confirm the presence of Dieldrin.

Logical Diagram for Dieldrin Identification by IR Spectroscopy

G Sample Isolated Dieldrin Sample FTIR FTIR-ATR Analysis Sample->FTIR Spectrum Acquired IR Spectrum FTIR->Spectrum Comparison Spectral Comparison Spectrum->Comparison Reference Reference Dieldrin Spectrum Reference->Comparison Identified Dieldrin Identified Comparison->Identified Match NotIdentified Dieldrin Not Identified Comparison->NotIdentified No Match

Caption: Logical flow for Dieldrin identification via IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of Dieldrin due to its high sensitivity and selectivity.[1][4] It allows for the separation of Dieldrin from other compounds in a mixture and its unambiguous identification based on its mass spectrum.

Quantitative Data
ParameterValueMatrixReference
Limit of Detection (LOD)0.29 ng/mLSerum[4]
Concentration Detected0.018 mg/kgSoil[1]
Experimental Protocol: Determination of Dieldrin in Soil by GC-MS

This protocol provides a method for the extraction and analysis of Dieldrin in a soil sample.

1. Materials and Reagents:

  • Dieldrin standard (analytical grade)
  • Internal standard (e.g., 4,4'-Dichlorobenzophenone)
  • Acetone (pesticide residue grade)
  • Hexane (pesticide residue grade)
  • Anhydrous sodium sulfate
  • Florisil solid-phase extraction (SPE) cartridges
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation and Extraction: a. Air-dry the soil sample and sieve it to remove large debris. b. Weigh 10 g of the sieved soil into a beaker. c. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. d. Sonicate the mixture for 15 minutes. e. Decant the solvent extract. f. Repeat the extraction two more times with fresh solvent. g. Combine the extracts and pass them through anhydrous sodium sulfate to remove water. h. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

3. Cleanup: a. Condition a Florisil SPE cartridge with hexane. b. Load the concentrated extract onto the cartridge. c. Elute interfering compounds with a non-polar solvent like hexane. d. Elute the Dieldrin with a more polar solvent mixture, such as hexane:acetone (9:1). e. Concentrate the Dieldrin-containing fraction to a final volume of 1 mL. f. Add the internal standard.

4. GC-MS Analysis: a. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
  • Inlet Temperature: 250°C
  • Injection Mode: Splitless
  • Oven Program: 100°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
  • Carrier Gas: Helium at a constant flow of 1 mL/min b. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Dieldrin (e.g., m/z 79, 263, 345).

5. Data Analysis: a. Identify the Dieldrin peak in the chromatogram based on its retention time relative to the standard. b. Confirm the identity of Dieldrin by comparing the ratios of the monitored ions with those of the standard. c. Quantify the Dieldrin concentration using the internal standard method and a calibration curve.

Workflow for GC-MS Analysis of Dieldrin

G cluster_0 Sample Preparation & Cleanup cluster_1 GC-MS Analysis SoilSample Soil Sample Extraction Solvent Extraction (Acetone/Hexane) SoilSample->Extraction Concentration1 Concentration Extraction->Concentration1 SPE Solid-Phase Extraction (SPE) Cleanup Concentration1->SPE Concentration2 Final Concentration & Internal Standard Addition SPE->Concentration2 GCMS GC-MS Analysis (SIM Mode) Concentration2->GCMS Inject Identification Identification by Retention Time & Ion Ratios GCMS->Identification Quantification Quantification using Internal Standard Identification->Quantification

Caption: General workflow for the analysis of Dieldrin by GC-MS.

References

Application Notes and Protocols for Lipophilic Dye Labeling and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on Terminology: The term "Dilan" does not correspond to a known labeling and imaging technique in the scientific literature. It is highly probable that this is a typographical error for "DiI," a widely used lipophilic carbocyanine dye. DiI, along with other similar dyes like DiO, DiD, and DiR, is extensively used for labeling cell membranes and tracing neuronal pathways. These dyes are valued for their low cytotoxicity and stable incorporation into the lipid bilayer, making them suitable for long-term studies in living cells and tissues. This document will focus on the principles and applications of DiI and related lipophilic dyes.

Introduction to Lipophilic Dyes

Lipophilic carbocyanine dyes, such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), are fluorescent molecules that readily insert into the plasma membrane of cells. Once applied, these dyes diffuse laterally within the membrane, eventually staining the entire cell, including its finest processes like dendritic spines and axons. This property makes them excellent tools for neuronal tracing, cell fate studies, and monitoring membrane dynamics. The choice of dye often depends on the desired spectral properties and the specific imaging setup.

Quantitative Data of Common Lipophilic Dyes

For researchers selecting a suitable lipophilic dye, the spectral properties are a critical consideration. The following table summarizes the key quantitative data for DiI and other commonly used carbocyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Lipophilicity (log P)
DiI549565~0.4~150,000> 6
DiO484501~0.5~150,000> 6
DiD644665~0.3~250,000> 6
DiR750780~0.2~270,000> 6

Note: The exact spectral properties can vary slightly depending on the local membrane environment.

Experimental Protocols

Protocol 1: General Staining of Cultured Cells with DiI

This protocol outlines the fundamental steps for labeling live cultured cells with DiI.

Materials:

  • DiI stock solution (1-2 mg/mL in DMSO or ethanol)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Cultured cells on coverslips or in culture dishes

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of DiI by diluting the stock solution in PBS or HBSS to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Washing: Gently wash the cells twice with warm PBS or HBSS to remove any residual serum.

  • Staining: Add the DiI working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at 37°C for 5-20 minutes. The incubation time can be adjusted to control the extent of labeling.

  • Washing: Aspirate the staining solution and wash the cells three times with warm PBS or HBSS to remove excess dye.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for DiI (e.g., TRITC/Cy3 channel).

Protocol 2: Diolistic (Gene Gun) Labeling of Neurons in Tissue Slices

Diolistic labeling is a technique used to deliver dye-coated particles into cells within a tissue, allowing for the labeling of a sparse population of cells.[1]

Materials:

  • Gene gun and associated tubing preparation station

  • Tungsten or gold microparticles (1.0-1.6 µm diameter)

  • DiI powder

  • Polyvinylpyrrolidone (PVP)

  • Tefzel tubing

  • Helium tank with regulator

  • Brain slices (e.g., ex vivo organotypic slices)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Preparation of DiI-coated "Bullets":

    • Coat the inside of the Tefzel tubing with a PVP solution.[1]

    • Dry the tubing with a stream of nitrogen gas.[1]

    • Coat the tungsten or gold particles with DiI powder.[1]

    • Load the coated particles into the dried, PVP-coated tubing.

    • Cut the tubing into short segments ("bullets").[1]

  • Labeling Procedure:

    • Place the brain slice in a suitable dish.

    • Load a DiI bullet into the gene gun cartridge holder.[1]

    • Set the helium pressure (e.g., 85 psi).[1]

    • Fire the gene gun at the target tissue from a specified distance.

  • Diffusion and Fixation:

    • Allow the DiI to diffuse through the labeled neurons for 24-48 hours at room temperature in the dark.[1]

    • Fix the tissue with 4% PFA to stabilize the dye and preserve the morphology.[1]

  • Imaging:

    • Wash the tissue slices with PBS.

    • Mount the slices on microscope slides.

    • Image the labeled neurons using a confocal microscope. Imaging parameters to consider include an excitation wavelength of 488 nm, a resolution of 512x512 pixels, and a z-step size of 0.21 μm.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining prep_solution Prepare DiI Staining Solution stain_cells Incubate Cells with DiI prep_solution->stain_cells prep_cells Prepare and Wash Cells prep_cells->stain_cells wash_cells Wash Excess Dye stain_cells->wash_cells image_cells Fluorescence Imaging wash_cells->image_cells

Workflow for general DiI staining of cultured cells.

signaling_pathway cluster_membrane Cellular Membrane cluster_diffusion Lateral Diffusion cluster_labeling Result DiI DiI Dye Membrane Lipid Bilayer DiI->Membrane Insertion Diffusion Diffusion within the membrane Membrane->Diffusion LabeledCell Fully Labeled Cell Membrane Diffusion->LabeledCell Complete Staining

Mechanism of DiI labeling of the cell membrane.

References

Dilan in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dilan in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Application Notes and Protocols

Introduction

Following a comprehensive search of scientific literature and public databases, no compound, protein, or technology named "this compound" with direct applications in high-throughput screening (HTS) assays has been identified. The search results for "this compound" were primarily associated with individuals' names and media entities, which are not relevant to the field of drug discovery and HTS.

It is possible that "this compound" may be an internal project name, a novel compound not yet disclosed in public literature, or a misspelling of another entity. For instance, "DLL4" (Delta-like ligand 4), a component of the Notch signaling pathway, is a target in drug discovery and has been studied in various assays.[1]

Given the absence of specific information on "this compound," this document will provide a generalized framework for application notes and protocols that are essential in HTS. This framework can be adapted once the true identity and nature of "this compound" are clarified. The following sections are structured to meet the core requirements of data presentation, experimental protocols, and visualization, and can serve as a template for the user.

Section 1: Hypothetical Target Profile and HTS Assay Principle

For the purpose of this template, we will hypothesize a target and an assay. Let us assume "this compound" is a novel kinase inhibitor.

Target: this compound Kinase (hypothetical) Therapeutic Area: Oncology Assay Principle: A biochemical assay to screen for inhibitors of this compound Kinase activity. The assay will measure the phosphorylation of a substrate peptide by this compound Kinase using a luminescence-based readout. A decrease in luminescence indicates inhibition of kinase activity.

Signaling Pathway Diagram

Below is a hypothetical signaling pathway involving "this compound Kinase."

Dilan_Kinase_Pathway Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor Binds Dilan_Kinase Dilan_Kinase GF_Receptor->Dilan_Kinase Activates Substrate_Protein Substrate_Protein Dilan_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_detection Signal Detection A Dispense Test Compounds, Positive & Negative Controls (50 nL/well) B Add this compound Kinase (5 µL/well) A->B C Incubate at RT (15 min) B->C D Add Substrate/ATP Mix (5 µL/well) C->D E Incubate at RT (60 min) D->E F Add Luminescent Detection Reagent (10 µL/well) E->F G Incubate at RT (30 min, dark) F->G H Read Luminescence G->H Dose_Response cluster_input Input Data cluster_process Process cluster_output Output Input Serial Dilutions of Hit Compound Assay Run HTS Assay Input->Assay Calculate Calculate % Inhibition Assay->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Fit Fit Sigmoidal Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

References

Standard Operating Procedure for the Synthesis of Bilastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the synthesis of Bilastine, a second-generation antihistamine H1 receptor antagonist. It is intended for researchers, scientists, and drug development professionals. The synthesis of a specific compound named "Dilan" could not be definitively established from available scientific literature. However, it is possible that "this compound" is a trade name or a misspelling of "Bilan," a commercial name for Bilastine. Therefore, this protocol details a known synthetic route to Bilastine.

Bilastine is chemically known as 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid. The following protocol is a compilation of information from various sources to provide a comprehensive guide for its laboratory-scale synthesis.

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of Bilastine, starting from 2-nitroaniline.

G A 2-Nitroaniline C Reduction-Cyclization A->C B 1-Boc-piperidine-4-carbaldehyde B->C D tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate C->D E Alkylation D->E F Hydrolysis & Coupling E->F G Bilastine F->G

Caption: Overall workflow for Bilastine synthesis.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of Bilastine.

Synthesis of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (Intermediate 1)

This step involves the reductive cyclization of 2-nitroaniline with 1-Boc-piperidine-4-carbaldehyde.

Materials:

  • 2-Nitroaniline

  • 1-Boc-piperidine-4-carbaldehyde

  • Ethanol

  • Water

  • Sodium dithionite (Na₂S₂O₄)

Procedure:

  • In a round-bottom flask, dissolve 2-nitroaniline (0.4 mol) and 1-Boc-piperidine-4-carbaldehyde (0.4 mol) in a mixture of ethanol (3.2 L) and water (80 ml).[1]

  • To the solution, add sodium dithionite (0.8 mol).[1]

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after 8 hours.[1]

  • After completion, filter off the precipitate and wash the filter cake with absolute ethanol (1.6 L x 2).[1]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a precipitate.[1]

  • Recrystallize the crude product from an ethanol-water mixture to yield pure tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.[1]

Quantitative Data:

Reactant/ProductMolar Eq.Molarity/ConcentrationVolume/MassYield (%)Purity (%)
2-Nitroaniline1.0-55.2 g--
1-Boc-piperidine-4-carbaldehyde1.0-85.3 g--
Sodium dithionite2.0-139.3 g--
Intermediate 1---86>98
Synthesis of Bilastine from Intermediate 1

This multi-step process involves alkylation, hydrolysis, and coupling reactions. A detailed, step-by-step protocol for the subsequent steps is outlined in various patents, often involving proprietary intermediates. The following is a generalized representation based on a published novel route.[2]

A simplified final step is presented here:

Alkylation of 2-(4-{2-[4-(1H-benzimidazole-2-yl)-piperidine-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid:

Materials:

  • 2-(4-{2-[4-(1H-benzimidazole-2-yl)-piperidine-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid (Formula I compound)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • 2-chloroethyl ether

  • Glacial acetic acid

Procedure:

  • Mix the Formula I compound with DMF and sodium hydride in a reaction vessel and stir for a period of time.[3]

  • Add 2-chloroethyl ether to the mixture and continue heating to drive the reaction.[3]

  • After the reaction is complete (monitored by TLC or HPLC), adjust the pH of the reaction system to neutral using glacial acetic acid.[3]

  • Filter the resulting white solid to obtain Bilastine.[3]

Data Summary

The following table summarizes the quantitative data for the synthesis of Intermediate 1. Data for subsequent steps are highly dependent on the specific synthetic route chosen and are often proprietary.

StepProductStarting MaterialsKey ReagentsTypical Yield (%)
1tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate2-Nitroaniline, 1-Boc-piperidine-4-carbaldehydeSodium dithionite86

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

This SOP is intended as a guide and may require optimization based on laboratory conditions and available equipment. Researchers should have a strong background in synthetic organic chemistry before attempting this synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the experimental concentration of a compound, herein referred to as "Dilan."

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for this compound?

A1: Establishing a starting concentration range is a critical first step. An effective approach is to perform a literature review for compounds with similar structures or mechanisms of action to identify typical effective concentrations. If no information is available, a broad range-finding experiment is recommended. This involves testing a wide spectrum of concentrations, often in logarithmic increments (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM), to identify a window where the compound exhibits biological activity without significant cytotoxicity.

Q2: What is the importance of a dose-response curve and how do I generate one?

A2: A dose-response curve is essential for characterizing the relationship between this compound's concentration and its biological effect. This curve allows you to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are crucial for understanding the compound's potency. To generate this curve, you should perform experiments with a series of this compound concentrations, typically in a 2-fold or 3-fold serial dilution, centered around the effective range identified in your initial range-finding study.

Q3: How can I ensure my this compound stock solution is prepared and stored correctly?

A3: Proper preparation and storage of your stock solution are vital for experimental consistency. Always use a high-purity solvent in which this compound is readily soluble. Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your experimental system, thereby reducing potential solvent-induced artifacts. Store the stock solution in small aliquots at or below -20°C to prevent degradation from repeated freeze-thaw cycles. Ensure the storage container is appropriate and sealed tightly to avoid evaporation.

Q4: How do I control for potential solvent effects in my experiments?

A4: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects. To account for this, you must include a "vehicle control" in every experiment. This control group should be treated with the same volume of solvent used for the highest concentration of this compound, but without the compound itself. This allows you to distinguish the effects of this compound from any effects caused by the solvent.

Experimental Protocols

Protocol: Determining IC50/EC50 via MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the effect of this compound on cell viability, which is often a primary step in concentration optimization.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a series of this compound dilutions from your concentrated stock solution in culture medium. A common approach is a 2-fold serial dilution series spanning 8-12 concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability percentage against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample Experimental Design

For a typical dose-response experiment, a structured plate layout is crucial for accuracy and clarity.

ConcentrationReplicate 1Replicate 2Replicate 3Average Reading% Viability
Vehicle Control AbsorbanceAbsorbanceAbsorbanceMean Abs.100%
1 nM this compound AbsorbanceAbsorbanceAbsorbanceMean Abs.Calculated
10 nM this compound AbsorbanceAbsorbanceAbsorbanceMean Abs.Calculated
100 nM this compound AbsorbanceAbsorbanceAbsorbanceMean Abs.Calculated
1 µM this compound AbsorbanceAbsorbanceAbsorbanceMean Abs.Calculated
10 µM this compound AbsorbanceAbsorbanceAbsorbanceMean Abs.Calculated
100 µM this compound AbsorbanceAbsorbanceAbsorbanceMean Abs.Calculated

Visualizations and Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation This compound This compound This compound->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical signaling pathway initiated by this compound.

G A Prepare this compound Stock Solution B Range-Finding Experiment (Logarithmic Scale) A->B C Assess Cytotoxicity (e.g., MTT Assay) B->C D Identify Preliminary Effective Concentration Range C->D E Dose-Response Experiment (Serial Dilutions) D->E F Determine EC50 / IC50 E->F G Proceed with Optimized Concentration F->G

Caption: Workflow for optimizing this compound concentration.

G Start Inconsistent or Unexpected Results? CheckStock Stock Solution Integrity OK? Start->CheckStock CheckProtocol Protocol Followed Correctly? CheckStock->CheckProtocol Yes Action_RemakeStock Remake Stock Solution CheckStock->Action_RemakeStock No CheckCells Cell Health and Passage OK? CheckProtocol->CheckCells Yes Action_ReviewProtocol Review Protocol & Recalibrate Instruments CheckProtocol->Action_ReviewProtocol No CheckSolubility Compound Precipitated in Media? CheckCells->CheckSolubility Yes Action_CultureNewCells Culture Fresh Batch of Cells CheckCells->Action_CultureNewCells No Action_AdjustSolvent Test Alternative Solvent or Lower Concentration CheckSolubility->Action_AdjustSolvent Yes Action_Consult Consult Literature or Technical Support CheckSolubility->Action_Consult No

Caption: Troubleshooting logic for experimental results.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Observable Effect 1. This compound concentration is too low.2. Inactive batch or degraded compound.3. Insufficient incubation time.4. Incorrect assay or readout method.1. Test a higher range of concentrations.2. Prepare a fresh stock solution from a new batch.3. Perform a time-course experiment.4. Verify that the assay is appropriate for the expected biological effect.
High Cell Death Across All Concentrations 1. This compound is highly cytotoxic to the cell model.2. Solvent (e.g., DMSO) concentration is too high.3. Contamination in cell culture or reagents.1. Shift the entire concentration range lower.2. Ensure the final solvent concentration is non-toxic (typically <0.5%).3. Use fresh reagents and check cultures for contamination.
High Variability Between Replicates 1. Inconsistent cell seeding.2. Pipetting errors during dilution or treatment.3. Edge effects on the microplate.4. Compound instability in media.1. Ensure a homogenous cell suspension before seeding.2. Calibrate pipettes and use careful technique.3. Avoid using the outermost wells of the plate.4. Test the stability of this compound in culture media over the incubation period.
Compound Precipitates in Culture Medium 1. Poor solubility of this compound at the tested concentration.2. Interaction with components in the serum or medium.1. Lower the maximum concentration tested.2. Prepare dilutions in a pre-warmed medium.3. Consider using a different solvent or a solubilizing agent (e.g., Pluronic F-68), ensuring it does not affect the experiment.

troubleshooting Dilan solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Dilan Technical Support Center

Welcome to the technical support center for this compound, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common solubility issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For optimal stability and solubility, it is recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This compound is also soluble in ethanol and methanol, though at lower concentrations. Please refer to the solubility data table below for more details.

Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to find the highest workable concentration that remains in solution.

  • Incorporate a surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.1%), can help to maintain this compound's solubility in aqueous solutions.

  • Adjust the pH: this compound's solubility is pH-dependent. Ensure the pH of your final buffer is within the optimal range (see data table below).

  • Use a co-solvent: If your experimental conditions permit, maintaining a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in the final aqueous solution can improve solubility.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a weakly basic compound, and its solubility is significantly influenced by pH. It exhibits higher solubility in acidic conditions (pH < 5) and lower solubility in neutral to basic conditions (pH > 7). When preparing aqueous solutions, it is crucial to consider the pH of the buffer.

Troubleshooting Guide: this compound Precipitation in Cell-Based Assays

If you are observing precipitation or inconsistent results in your cell-based assays, please follow this troubleshooting workflow:

Dilan_Troubleshooting_Workflow start Start: this compound Precipitation in Assay check_final_conc Is the final this compound concentration too high? start->check_final_conc reduce_conc Action: Lower the final concentration of this compound. check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration <0.5%? check_final_conc->check_dmso_conc No reduce_conc->check_dmso_conc adjust_dmso Action: Ensure final DMSO concentration is minimal (ideally <=0.1%). check_dmso_conc->adjust_dmso No check_buffer_ph Is the buffer pH optimal (pH < 7)? check_dmso_conc->check_buffer_ph Yes adjust_dmso->check_buffer_ph adjust_ph Action: Adjust buffer pH to a slightly acidic range if the experiment allows. check_buffer_ph->adjust_ph No consider_formulation Consider using a formulation with solubilizing excipients (e.g., cyclodextrins). check_buffer_ph->consider_formulation Yes adjust_ph->consider_formulation end_success Issue Resolved consider_formulation->end_success

Caption: Troubleshooting workflow for this compound precipitation in assays.

Quantitative Solubility Data

The solubility of this compound was determined in various solvents and at different pH values. All measurements were taken at 25°C.

Solvent/Buffer Solubility (µg/mL) Molar Solubility (µM)
100% DMSO> 5000> 10,000
100% Ethanol15003000
PBS (pH 7.4)< 1< 2
PBS (pH 6.5)510
Acetate Buffer (pH 5.0)50100

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer of choice.

Kinetic_Solubility_Assay_Workflow prep_stock 1. Prepare 10 mM this compound stock in 100% DMSO. serial_dilution 2. Create a serial dilution of this compound in DMSO in a 96-well plate. prep_stock->serial_dilution add_buffer 3. Add aqueous buffer to each well (e.g., PBS pH 7.4). serial_dilution->add_buffer incubate 4. Incubate the plate for 2 hours at room temperature with shaking. add_buffer->incubate measure_turbidity 5. Measure turbidity at 620 nm using a plate reader. incubate->measure_turbidity analyze_data 6. Plot turbidity vs. concentration and determine the solubility limit. measure_turbidity->analyze_data

Caption: Experimental workflow for a kinetic solubility assay of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well, ensuring the final DMSO concentration is consistent and ideally below 1%.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

  • Data Analysis: Plot the measured turbidity against the this compound concentration. The concentration at which a sharp increase in turbidity is observed is considered the kinetic solubility limit.

This compound's Mechanism of Action: A Simplified Signaling Pathway

This compound is an inhibitor of the hypothetical "Kinase X" which is involved in a pro-proliferative signaling cascade. Understanding this pathway can help in designing cell-based experiments.

Dilan_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation This compound This compound This compound->KinaseX

Caption: Simplified signaling pathway showing this compound's inhibition of Kinase X.

Technical Support Center: Dilan Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dilan, a novel kinase inhibitor for oncological research. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation can occur due to several factors, including exceeding the solubility limit of this compound in the chosen solvent, temperature fluctuations, or pH shifts in the buffer. To address this, ensure that the concentration of this compound does not exceed its solubility in the specific solvent system you are using. Gentle warming and vortexing of the solution may help redissolve the compound. If using a buffer, verify its pH and buffering capacity to ensure it is appropriate for this compound.

Q2: I suspect my this compound has degraded. What are the common degradation pathways?

A2: this compound is susceptible to three primary degradation pathways in solution:

  • Hydrolysis: The ester functional group in this compound can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1][2][3]

  • Oxidation: The ether linkage in this compound's structure is prone to oxidation, which can be initiated by exposure to air (autoxidation), light, or trace metal ions.[3][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to degrade.[6][7]

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • For Hydrolysis: Prepare solutions fresh whenever possible. If storage is necessary, use a buffer system to maintain a pH where this compound exhibits maximum stability.[1][2] Storing the compound as a dry powder and reconstituting it just before use is also a good practice.[4]

  • For Oxidation: Use deoxygenated solvents and consider working in an inert atmosphere (e.g., under nitrogen or argon).[4] The addition of antioxidants or chelating agents may also be beneficial.[3][8]

  • For Photodegradation: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][5][6]

Q4: What are the optimal storage conditions for this compound solutions?

A4: For short-term storage, it is recommended to keep this compound solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using this compound.

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh this compound solutions for each experiment. If using stored solutions, perform a quality control check (e.g., via HPLC) to confirm the integrity of the compound.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to the cells and consistent across all experiments.
Incomplete Dissolution Visually inspect the this compound stock solution for any undissolved particles. If present, gently warm and vortex the solution to ensure complete dissolution before adding it to your assay.

Issue 2: Loss of this compound potency over time in stored solutions.

Possible Cause Troubleshooting Steps
Hydrolysis Evaluate the pH of your solution. Adjust to a more neutral pH if possible, or consider using a different buffer system.[1][2]
Oxidation Prepare solutions with deoxygenated solvents. Store aliquots under an inert gas like nitrogen or argon.
Photodegradation Ensure solutions are stored in light-protecting containers.[5][6]
Improper Storage Temperature Store solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile.[9][10]

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[9]
  • Basic Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[9]
  • Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.[11]
  • Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
  • Thermal Degradation: Incubate the this compound stock solution at 80°C for 24 hours.[9]

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to identify any degradation products.

Protocol 2: Assessing the Stability of this compound in a Buffered Solution

This protocol helps determine the optimal pH for this compound stability in an aqueous buffer.

1. Preparation of Buffered this compound Solutions:

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, and 9).
  • Add this compound to each buffer to a final concentration of 10 µg/mL.

2. Incubation:

  • Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

3. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each solution.
  • Analyze the aliquots by HPLC to quantify the concentration of this compound.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for each pH.
  • Determine the degradation rate constant at each pH to identify the pH at which this compound is most stable.

Visualizations

Dilan_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (Ester and Ether moieties) Hydrolysis_Product Inactive Metabolite (Carboxylic Acid and Alcohol) This compound->Hydrolysis_Product H₂O, H⁺ or OH⁻ Oxidation_Product Oxidized this compound (Altered Ether Linkage) This compound->Oxidation_Product O₂, Light, Metal Ions Photo_Product Photodegradants This compound->Photo_Product UV/Vis Light

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow_Forced_Degradation start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation photo Photodegradation stress->photo thermal Thermal Degradation stress->thermal analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Determine Degradation Profile analysis->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Dilan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the synthesis of Dilan, a hypothetical biaryl compound synthesized via a two-step sequence: a Suzuki-Miyaura cross-coupling reaction followed by a Boc-deprotection.

Frequently Asked Questions (FAQs)

Step 1: Suzuki-Miyaura Cross-Coupling

  • Q1: Why is my Suzuki-Miyaura coupling reaction yield low?

    • A1: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. The instability of boronic acids is a common cause of low yields.[1] Inadequate degassing of the reaction mixture can lead to the presence of oxygen, which can cause homocoupling of two boronic acids and reduce the desired product yield.[1] Additionally, the choice of catalyst, base, and solvent system plays a crucial role in the reaction's success.[1][2]

  • Q2: I am observing significant amounts of a homocoupled byproduct. What is the cause and how can I prevent it?

    • A2: Homocoupling occurs when two boronic acids couple together. This is often promoted by the presence of Pd(II) species, which can result from using a Pd(II) source, improper degassing, or other oxidative processes.[1] Ensuring the reaction mixture is thoroughly degassed and using a Pd(0) catalyst source can help minimize this side reaction.[1]

  • Q3: My reaction is sluggish or does not go to completion. What can I do?

    • A3: Sluggish reactions can be a result of several factors, including the choice of halide. Aryl chlorides, for instance, are known to be less reactive than aryl bromides or iodides when using traditional palladium catalysts.[3] The choice of ligand is also critical for catalyst activity and efficiency.[4] Increasing the reaction temperature or switching to a more reactive catalyst system can often improve reaction rates.[5]

Step 2: Boc Deprotection

  • Q4: My Boc deprotection is incomplete. What are the possible reasons?

    • A4: Incomplete Boc deprotection can occur if the reaction conditions are not optimal. The stability of the Boc group can be influenced by the substrate, and in some cases, prolonged reaction times or increased concentrations of the deprotecting acid (like TFA) may be necessary.[6]

  • Q5: I am observing side products after Boc deprotection. What could they be?

    • A5: The tert-butyl cation generated during the deprotection of the Boc group can lead to side reactions.[7][8] This cation can alkylate nucleophilic sites on the substrate or product, leading to undesirable byproducts.[8] The use of scavengers can help to suppress these alkylation reactions.[8]

  • Q6: Can I use milder conditions for Boc deprotection to avoid side reactions?

    • A6: Yes, there are alternative methods for Boc deprotection under milder conditions. For example, using TMS-I in DCM with solid bicarbonate can provide a pH-neutral deprotection.[9] Using HCl in dioxane, often at 0°C, is another common method that can be milder than TFA.[9]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Symptom Possible Cause Suggested Solution
Low product yield with significant starting material remaining Inefficient catalyst activity* Ensure the use of a Pd(0) catalyst source.[1] * Screen different phosphine ligands to find one that is optimal for your substrate.[4] * Increase catalyst loading, although this should be done cautiously.[5]
Low product yield with formation of homocoupled byproduct Presence of oxygen in the reaction mixture* Thoroughly degas the solvent and reaction mixture using techniques such as sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.[1]
Low product yield with decomposition of boronic acid Instability of the boronic acid* Use the boronic acid as soon as possible after purchase or preparation. * Consider using more stable boronic esters, such as pinacol esters.[1]
Inconsistent yields between batches Variability in reagent quality or reaction setup* Ensure all reagents are of high purity and dry. * Maintain a consistent and inert atmosphere throughout the reaction.[3]

Troubleshooting Incomplete Boc Deprotection

Symptom Possible Cause Suggested Solution
Incomplete deprotection observed by TLC or LC-MS Insufficient acid strength or concentration* Increase the concentration of TFA in DCM. * Switch to a stronger acid, such as HCl in dioxane.[9]
Formation of t-butylated side products Reaction of the t-butyl cation with the substrate* Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the t-butyl cation.[8]
Degradation of acid-sensitive functional groups Harsh acidic conditions* Attempt the deprotection at a lower temperature (e.g., 0°C).[9] * Explore milder deprotection methods, such as using TMS-I.[9]

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9075
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O10085
XPhos Pd G3Cs₂CO₃THF/H₂O8092

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Boc Deprotection

  • Dissolve the Boc-protected compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Dilan_Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Boc Deprotection ArylHalide Aryl Halide Coupling Suzuki Coupling Reaction ArylHalide->Coupling BoronicAcid Boronic Acid BoronicAcid->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Intermediate Boc-Protected this compound Coupling->Intermediate Purification Deprotection Boc Deprotection Intermediate->Deprotection Acid Acid (TFA or HCl) Acid->Deprotection This compound Final Product (this compound) Deprotection->this compound Purification

Caption: Overall experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetal PdII_ArAr L2Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling CheckSM Starting Material Remaining? Start->CheckSM CheckHomo Homocoupling Observed? CheckSM->CheckHomo No Sol_Catalyst Optimize Catalyst/Ligand Increase Temperature CheckSM->Sol_Catalyst Yes CheckDecomp Boronic Acid Decomposition? CheckHomo->CheckDecomp No Sol_Degas Improve Degassing Protocol CheckHomo->Sol_Degas Yes Sol_Boronic Use Fresh Boronic Acid or Boronic Ester CheckDecomp->Sol_Boronic Yes End Yield Improved CheckDecomp->End No Sol_Catalyst->End Sol_Degas->End Sol_Boronic->End

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of Spirodiclofen (Dilan)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spirodiclofen, the active ingredient in the insecticide commonly known as Dilan.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Spirodiclofen?

A1: The synthesis of Spirodiclofen typically involves a two-step process. The first key step is the synthesis of the intermediate, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol. This intermediate is then acylated using 2,2-dimethylbutyryl chloride to yield the final product, Spirodiclofen.

Q2: What are the critical reagents and catalysts in the final acylation step?

A2: The final step involves the reaction of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol with 2,2-dimethylbutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, which acts as a catalyst and acid scavenger. An aprotic organic solvent like dichloromethane or toluene is commonly used as the reaction medium.[1][2]

Q3: What are the typical yields for the synthesis of Spirodiclofen?

A3: Reported yields for the final acylation step are generally high, often exceeding 85%. One procedure reports a yield of 89% after purification.[3] A patented method claims a yield improvement of 5-10% over previous methods, with product purity greater than 98% after a simplified workup.[2]

Q4: How is the final product purified?

A4: Purification of Spirodiclofen is typically achieved through recrystallization. Common solvents used for recrystallization include ethanol (specifically 95% ethanol) or a mixture of acetone and methanol.[3][4] Column chromatography using silica gel with an eluent such as ethyl acetate-petroleum ether can also be employed for purification.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Final Acylation Step Incomplete reaction: Insufficient reaction time or temperature.- Increase reaction time to 3 hours or more at room temperature.[3]- Ensure the reaction is stirred vigorously.
Moisture in reagents or solvent: 2,2-dimethylbutyryl chloride is sensitive to moisture.- Use anhydrous solvents and reagents.- Dry the organic layer over anhydrous sodium sulfate before solvent removal.[3]
Suboptimal catalyst concentration: Incorrect amount of triethylamine.- Use a slight excess of triethylamine to effectively scavenge the HCl byproduct.
Side reactions: Potential for side reactions if the temperature is too high.- Maintain the reaction at a controlled temperature, for example, by starting the addition of the acyl chloride at a lower temperature (e.g., 0-5°C).[3]
Impure Product Incomplete removal of starting materials or byproducts: Inefficient purification.- Optimize the recrystallization process. Consider using a different solvent system.- If recrystallization is insufficient, perform column chromatography.[4]
Presence of unreacted 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol. - Ensure complete reaction by monitoring with TLC.- Wash the reaction mixture with a dilute acid (e.g., 1% HCl) to remove the basic catalyst and any unreacted starting material.[3]
Difficulty in Isolating the Product Product is oily and does not solidify: Presence of impurities.- Attempt to crystallize the product from a different solvent or solvent mixture.- Purify the oily product using column chromatography to remove impurities that may be inhibiting crystallization.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate (A Spirodiclofen analogue for procedural reference)

This protocol describes the synthesis of an analogue to illustrate the general acylation procedure.

  • Add 3.12 g (10 mmol) of 4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro[2][6]dec-3-en-2-one to 35 ml of acetic anhydride.[4]

  • Stir the mixture at reflux for 5 hours.[4]

  • After cooling, add 70 ml of water and extract the solution with dichloromethane.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter and concentrate the organic layer.[4]

  • Purify the residue by silica gel column chromatography using an eluent of ethyl acetate-petroleum (1:30, v/v) to obtain a white solid.[4]

  • Recrystallize the solid from 95% ethanol to yield colorless blocks.[4]

Protocol 2: Synthesis of Spirodiclofen

This protocol is based on a patented method.

  • In a reaction flask, add 4.2 g of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol, 5 ml of triethylamine, and 60 ml of dichloromethane.[1]

  • At room temperature, add 2.5 g of 2,2-dimethylbutyryl chloride dropwise.[1]

  • Stir the mixture at room temperature for 1.5 hours.[1]

  • After the reaction is complete, adjust the pH of the reaction liquid to 10-11 with an alkali solution.

  • Allow the layers to separate and collect the organic phase.

  • Wash the organic phase with water and dry over anhydrous sodium sulfate.

  • Remove the solvent by atmospheric distillation to obtain a solid product.

  • Recrystallize the solid product from 95% ethanol to obtain pure Spirodiclofen.[2]

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_purification Purification start Starting Materials (e.g., Cyclohexanone, 2,4-Dichlorophenylacetic acid) intermediate_synth Multi-step Synthesis start->intermediate_synth Reaction intermediate 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol intermediate_synth->intermediate Formation acylation Acylation Reaction (Solvent: Dichloromethane Catalyst: Triethylamine) intermediate->acylation acyl_chloride 2,2-Dimethylbutyryl Chloride acyl_chloride->acylation spirodiclofen Spirodiclofen (Crude) acylation->spirodiclofen purification Recrystallization (e.g., 95% Ethanol) spirodiclofen->purification final_product Pure Spirodiclofen purification->final_product

Caption: Experimental workflow for the synthesis of Spirodiclofen.

troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes check_reagents Check Reagent/Solvent Purity start->check_reagents Yes check_conditions Verify Reaction Conditions start->check_conditions Yes incomplete Incomplete Reaction check_reaction->incomplete Incomplete impure Impure Reagents/Solvents check_reagents->impure Contaminated wrong_conditions Incorrect Conditions check_conditions->wrong_conditions Incorrect solution_incomplete Increase Reaction Time/ Temperature incomplete->solution_incomplete solution_impure Use Anhydrous Reagents/ Solvents impure->solution_impure solution_conditions Adjust Catalyst/Temperature wrong_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in Spirodiclofen synthesis.

References

Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is experimental reproducibility and why is it important?

A1: Experimental reproducibility is the ability of a researcher to duplicate the results of a prior study using the same materials and procedures.[1][2] It is a cornerstone of the scientific method, validating findings and building confidence in scientific discoveries.[1][2] A lack of reproducibility can lead to a crisis of confidence in research and wasteful expenditure of resources.[3]

Q2: What are the main factors that contribute to a lack of reproducibility?

A2: Key factors include variations in reagents and biological materials, inconsistencies in equipment calibration and performance, differences in personnel training and experimental execution, and flaws in experimental design and statistical analysis.[4] Other contributing elements can be incomplete documentation of methods and the challenge of accessing raw data from the original experiment.[1]

Q3: How can I improve the reproducibility of my experiments?

A3: Improving reproducibility involves standardizing as many aspects of the experiment as possible. This includes using validated biological materials, consistently using reagents from the same brand and lot, ensuring regular equipment maintenance and calibration, providing thorough training for all personnel, and employing robust experimental designs such as randomized block designs.[2][4][5] Detailed documentation and open sharing of protocols and data are also crucial.[1][6]

Troubleshooting Guides

This section addresses specific issues that can lead to experimental variability.

Issue 1: Inconsistent results between experimental replicates.

  • Question: I am observing high variability between my technical or biological replicates. What could be the cause?

  • Answer:

    • Reagent Variability: Check if you are using the same lot numbers for all reagents, including media, antibodies, and chemicals. Inconsistencies in reagent quality can be a significant source of variation.[4]

    • Personnel Technique: Subtle differences in technique between individuals (or even by the same individual on different days) can introduce variability. Ensure standardized training and consider having a single person perform critical steps if possible.[4]

    • Equipment Calibration: Verify that all equipment, such as pipettes, centrifuges, and incubators, are properly calibrated and functioning correctly.[4]

    • Biological System: In in vivo studies, biological variability is inherent. Factors like the animal's microbiome, age, sex, and even the gender of the handler can influence outcomes.[3][7]

Issue 2: Failure to reproduce results from a published paper.

  • Question: I am trying to replicate a published experiment, but my results are different. What should I check?

  • Answer:

    • Protocol Details: The published method may lack sufficient detail. Look for supplementary materials or contact the original authors to clarify any ambiguities in the protocol.[3]

    • Reagents and Materials: Ensure you are using the exact same reagents, cell lines, or animal strains. The use of invalidated or different biological materials is a common cause of irreproducibility.[1][2]

    • Environmental Factors: Differences in laboratory environments (e.g., temperature, light cycles, humidity) can affect experimental outcomes, particularly in animal studies.[3]

    • Data Analysis: The original study may have used specific statistical methods or data processing steps that are not immediately obvious. A lack of knowledge in data analysis can hinder reproducibility.[1]

Key Factors Affecting Experimental Reproducibility

The following diagram illustrates the primary sources of experimental variability.

FactorsAffectingReproducibility Irreproducibility Sources of Irreproducibility Reagents Reagents & Materials Irreproducibility->Reagents Equipment Equipment Irreproducibility->Equipment Personnel Personnel Irreproducibility->Personnel Design Design & Analysis Irreproducibility->Design sub_reagents1 Lot-to-lot Variability Reagents->sub_reagents1 sub_reagents2 Invalidated Biomaterials Reagents->sub_reagents2 sub_equipment1 Lack of Calibration Equipment->sub_equipment1 sub_equipment2 Performance Variation Equipment->sub_equipment2 sub_personnel1 Inconsistent Technique Personnel->sub_personnel1 sub_personnel2 Insufficient Training Personnel->sub_personnel2 sub_design1 Poor Experimental Design Design->sub_design1 sub_design2 Inappropriate Statistics Design->sub_design2

Caption: Key contributors to experimental irreproducibility.

Data on Experimental Reproducibility

The table below summarizes key quantitative data related to reproducibility challenges.

MetricFindingSource(s)
Concordance in Rodent Carcinogenicity An evaluation of rodent carcinogenicity classifications from two different data sources demonstrated only 57% concordance.[7]
Replicate Uterotrophic Assays In high-quality studies for the rodent uterotrophic bioassay, concordance for replicate assays was only achieved 74% of the time.[7]
Reproducibility of Machine Learning Papers A study of 255 machine learning papers from 2012 to 2017 showed that only 63.5% were reproducible.[8]
Effect of Hardware/Software on DL Models Running the same deep learning experiment on different hardware and software environments can produce a greater than 6% range in accuracy.[8]
Replication in Social Science In a project replicating 100 psychology studies, only 36% of replications had statistically significant results, compared to 97% of the original studies.Inferred from general knowledge about the "Reproducibility Project: Psychology"

Experimental Protocols for Ensuring Reproducibility

Adhering to a standardized protocol is critical for minimizing variability. Below is a workflow for troubleshooting irreproducible results.

TroubleshootingWorkflow start Inconsistent Results Observed check_protocol 1. Review Protocol Documentation - Are all steps clearly defined? - Is anything ambiguous? start->check_protocol check_reagents 2. Verify Reagents & Materials - Check lot numbers and expiration dates. - Validate cell lines/animal strains. check_protocol->check_reagents check_equipment 3. Inspect Equipment - Confirm calibration dates. - Check for performance logs. check_reagents->check_equipment check_personnel 4. Assess Personnel Technique - Observe execution of critical steps. - Review training records. check_equipment->check_personnel consult 5. Consult with Colleagues/Original Authors check_personnel->consult redesign 6. Redesign Experiment - Consider a randomized block design. - Increase sample size. consult->redesign end Reproducibility Achieved redesign->end

Caption: A stepwise workflow for troubleshooting irreproducible experimental results.

General Protocol Checklist for Reproducible Research

I. Experimental Design Phase

II. Pre-Experiment Preparation

III. Experiment Execution & Data Collection

IV. Data Analysis and Reporting

References

Dilan assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dilan Assay. This resource is designed to help you troubleshoot and resolve common issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might be facing with your this compound Assay.

Issue 1: High Background Signal

Question: We are observing a high background signal across all wells of our assay plate, including the negative controls. What are the potential causes and how can we resolve this?

Answer: A high background signal can be caused by several factors. Here is a breakdown of potential causes and solutions:

  • Insufficient Washing: Residual unbound detection antibodies or other reagents can lead to a high background.

    • Solution: Increase the number of wash steps or the volume of wash buffer. Ensure that the washing technique is vigorous enough to remove unbound reagents without disturbing the bound components.

  • Cross-reactivity of Antibodies: The detection or capture antibodies may be cross-reacting with other molecules in the sample or with each other.

    • Solution: Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider affinity purification to remove cross-reactive species.

  • Incubation Times and Temperatures: Incubation times that are too long or temperatures that are too high can promote non-specific binding.

    • Solution: Optimize incubation times and temperatures according to the assay protocol. You may need to perform a time-course experiment to determine the optimal conditions for your specific samples.

  • Blocking Inefficiency: Incomplete blocking of non-specific binding sites on the assay plate can lead to high background.

    • Solution: Ensure that the blocking buffer is fresh and completely covers the surface of each well. You may also try a different blocking agent.

Troubleshooting High Background: A Summary

Potential Cause Recommended Action Expected Outcome
Insufficient Washing Increase wash steps from 3 to 5. Reduction in background signal by 30-50%.
Antibody Concentration Decrease detection antibody concentration by 50%. Lower background with minimal impact on specific signal.
Blocking Inefficiency Increase blocking incubation time to 2 hours. A more uniform and lower background across the plate.

| Incubation Temperature | Reduce incubation temperature from 37°C to room temperature (25°C). | Slower reaction kinetics but reduced non-specific binding. |

Issue 2: No Signal or Weak Signal

Question: We are not detecting any signal, or the signal is much weaker than expected, even in our positive controls. What could be the problem?

Answer: A weak or absent signal can stem from issues with reagents, the experimental protocol, or the samples themselves.

  • Reagent Degradation: Critical reagents such as the analyte standard, antibodies, or enzyme conjugates may have degraded due to improper storage or handling.

    • Solution: Ensure all reagents are stored at the recommended temperatures and have not expired. Use fresh reagents to prepare standards and controls.

  • Incorrect Reagent Preparation: Errors in the dilution of antibodies, standards, or other reagents can lead to a weak signal.

    • Solution: Double-check all calculations and dilutions. Use calibrated pipettes and ensure thorough mixing of all solutions.

  • Protocol Errors: Skipping a step, using the wrong incubation time, or adding reagents in the incorrect order can result in a loss of signal.

    • Solution: Carefully review the assay protocol before starting the experiment. A checklist can be helpful to ensure all steps are performed correctly.

  • Inactive Enzyme or Substrate: The enzyme conjugate may be inactive, or the substrate solution may have been improperly prepared or stored.

    • Solution: Test the activity of the enzyme and substrate independently. Prepare fresh substrate solution for each experiment.

Issue 3: High Variability Between Replicate Wells

Question: We are seeing a high coefficient of variation (CV) between our replicate wells. What are the common causes of this variability?

Answer: High variability can compromise the reliability of your results. The following are common causes:

  • Pipetting Errors: Inconsistent pipetting technique is a major source of variability.

    • Solution: Ensure your pipettes are calibrated. Use consistent pipetting techniques for all wells, such as reverse pipetting for viscous solutions.

  • Inadequate Mixing: Incomplete mixing of samples or reagents can lead to uneven distribution in the wells.

    • Solution: Gently vortex or mix all samples and reagents before adding them to the plate.

  • Edge Effects: Wells on the edge of the plate may behave differently due to temperature gradients or evaporation.

    • Solution: Avoid using the outer wells of the plate for critical samples. If you must use them, ensure the plate is incubated in a humidified chamber to minimize evaporation.

  • Washing Technique: Inconsistent washing can lead to variability.

    • Solution: Use an automated plate washer if available. If washing manually, ensure that the same technique and force are applied to all wells.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound Assay?

A1: The this compound Assay is a sandwich enzyme-linked immunosorbent assay (ELISA). It is designed to quantify the concentration of the target analyte in a sample. In this assay, a capture antibody specific to the analyte is coated onto the wells of a microplate. The sample is added, and the analyte binds to the capture antibody. A detection antibody, which is conjugated to an enzyme, is then added and binds to a different epitope on the analyte. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the analyte in the sample.

Hypothetical this compound Assay Signaling Pathway

Dilan_Assay_Pathway cluster_well Assay Well Surface Analyte Analyte CaptureAb Capture Antibody Analyte->CaptureAb Binding DetectionAb Detection Antibody (Enzyme-linked) DetectionAb->Analyte Binding Product Colored Product Substrate Substrate Substrate->DetectionAb Enzymatic Conversion

Caption: Diagram of the this compound Assay principle.

Q2: What types of samples are compatible with the this compound Assay?

A2: The this compound Assay is designed for use with a variety of biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates. However, the compatibility of a specific sample type may depend on the concentration of the analyte and the presence of interfering substances.

Q3: How should I prepare my samples for the this compound Assay?

A3: Proper sample preparation is crucial for accurate results.

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 10 minutes at 1000 x g. Collect the serum and store it at -80°C.

  • Plasma: Collect blood in a tube containing an anticoagulant (e.g., EDTA or heparin). Centrifuge for 10 minutes at 1000 x g within 30 minutes of collection. Collect the plasma and store it at -80°C.

  • Cell Culture Supernatants: Centrifuge for 10 minutes at 1000 x g to remove any cells or debris. Collect the supernatant and store it at -80°C.

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow Start Start: Collect Sample Clot Allow Blood to Clot (30 min, RT) Start->Clot Serum Anticoagulant Add Anticoagulant Start->Anticoagulant Plasma Centrifuge1 Centrifuge (1000 x g, 10 min) Clot->Centrifuge1 CollectSerum Collect Serum Centrifuge1->CollectSerum Store1 Store at -80°C CollectSerum->Store1 Centrifuge2 Centrifuge (1000 x g, 10 min) Anticoagulant->Centrifuge2 CollectPlasma Collect Plasma Centrifuge2->CollectPlasma Store2 Store at -80°C CollectPlasma->Store2

Caption: Workflow for serum and plasma sample preparation.

Experimental Protocols

Protocol 1: Mitigation of Matrix Effects by Sample Dilution

Matrix effects occur when substances in the sample matrix interfere with the assay. A common method to mitigate this is to dilute the sample.

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using the assay diluent.

  • Run the Assay: Run the this compound Assay with the undiluted and diluted samples.

  • Analyze the Results: Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to get the concentration in the original sample.

  • Determine the Optimal Dilution: The optimal dilution is the one at which the calculated concentration of the original sample is consistent across further dilutions.

Protocol 2: Spike and Recovery Experiment to Detect Interference

This experiment helps to determine if the sample matrix is interfering with the detection of the analyte.

  • Spike the Sample: Add a known amount of the analyte standard to your sample.

  • Run the Assay: Run the this compound Assay on the spiked and unspiked samples.

  • Calculate Recovery: The percent recovery is calculated as: % Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike * 100

  • Interpret the Results: A recovery rate between 80% and 120% generally indicates that there is no significant matrix interference.

Troubleshooting Logic for Assay Failures

Troubleshooting_Tree Start Assay Failure CheckControls Are Controls (Positive/Negative) Working as Expected? Start->CheckControls ControlsOK Yes CheckControls->ControlsOK Yes ControlsBad No CheckControls->ControlsBad No SampleIssue Potential Sample Issue (e.g., Matrix Effect) ControlsOK->SampleIssue CheckReagents Check Reagent Preparation and Storage ControlsBad->CheckReagents CheckProtocol Review Assay Protocol Steps ControlsBad->CheckProtocol RunSpikeRecovery Perform Spike and Recovery Experiment SampleIssue->RunSpikeRecovery

Caption: A decision tree for troubleshooting this compound Assay failures.

Dilan Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dilan purification. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your this compound purification techniques and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter during the purification of the this compound protein.

Issue 1: Low or No Yield of this compound Protein

Q: I am not getting any this compound protein in my eluate. What are the possible causes and solutions?

A: This is a common issue that can stem from problems in expression or purification.

  • Possible Causes:

    • Low Expression Levels: The target protein level in your sample might be too low to be detected after purification.[1]

    • Protein Aggregation: The protein may be aggregating in the column and not eluting properly.[1] Consider adjusting buffer conditions to enhance protein stability.[1]

    • Improper Elution Buffer: The elution solution may not be prepared correctly, causing the protein to remain bound to the column.[1]

    • Inaccessible Purification Tag: The affinity tag on your this compound protein might be sterically hindered or not properly translated, preventing it from binding to the resin.[1]

  • Troubleshooting Steps:

    • Confirm Expression: Before purification, run an SDS-PAGE or Western blot on your crude lysate to confirm that the this compound protein is being expressed.

    • Optimize Binding: Ensure your binding buffer has the optimal pH and ionic strength for the this compound protein and the affinity resin.

    • Check Elution Buffer: Prepare a fresh elution solution and verify its pH and concentration of the eluting agent.[1]

    • Investigate Aggregation: Adjust buffer conditions to improve protein stability.[1] This may include adding stabilizing agents like glycerol or changing the salt concentration.

    • Re-engineer the Construct: If the tag is inaccessible, consider moving it to the other terminus (N or C) of the protein.[1]

Issue 2: this compound Protein Does Not Bind to the Affinity Column

Q: My this compound protein is found in the flow-through fraction instead of binding to the column. Why is this happening?

A: Failure to bind is typically an issue with the sample or buffer conditions, or the column itself.

  • Possible Causes:

    • Incorrect Buffer Conditions: The pH or salt concentration of your sample and binding buffer may not be optimal for binding.[1][2]

    • Insufficient Incubation Time: The flow rate might be too high, not allowing enough time for the protein to bind to the resin.[1]

    • Altered Sample: The protein may have denatured or altered during storage.[2]

    • Precipitated Proteins/Lipids: Precipitates in the sample can clog the column.[2]

  • Troubleshooting Steps:

    • Verify Buffer pH: Check and adjust the pH of your sample and all buffers to ensure they are within the optimal range for your affinity resin and protein.

    • Reduce Flow Rate: Decrease the flow rate during sample application or even stop the flow to allow for incubation on the column.[1]

    • Filter Sample: Ensure your sample is properly filtered (e.g., through a 0.45 µm filter) before loading it onto the column.[2]

    • Optimize Binding Conditions: Perform small-scale binding tests with varying pH and salt concentrations to find the optimal conditions.[2]

Issue 3: Low Purity of Eluted this compound Protein

Q: The eluted this compound protein contains many other contaminating proteins. How can I improve its purity?

A: Contamination is often due to non-specific binding of other proteins to the resin.

  • Possible Causes:

    • Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.[1]

    • High Background from Host Proteins: Some host cell proteins may have an affinity for the resin.[3]

    • Protein Aggregation: Aggregates can co-elute with your target protein, leading to impurities.[4]

  • Troubleshooting Steps:

    • Optimize Wash Steps: Increase the number of wash steps or the volume of wash buffer.[1]

    • Increase Wash Buffer Stringency: Add a low concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or non-ionic detergents to the wash buffer to disrupt weak, non-specific interactions.[1]

    • Consider a Secondary Purification Step: For very high purity requirements, a second purification step using a different method like ion exchange or size exclusion chromatography is often necessary.[5][6]

Issue 4: this compound Protein Aggregates or Precipitates After Purification

Q: My this compound protein looks pure on a gel, but it becomes cloudy and precipitates over time. How can I prevent this?

A: Protein aggregation is a common challenge, often caused by the protein being in an unfavorable environment after elution.[7][8]

  • Possible Causes:

    • High Protein Concentration: The eluted protein may be too concentrated, promoting aggregation.[9]

    • Unfavorable Buffer Conditions: The elution buffer may not be suitable for long-term storage (e.g., wrong pH, low salt).[9]

    • Harsh Elution Conditions: The conditions used for elution (e.g., very low pH) can sometimes lead to denaturation and subsequent aggregation.[7]

    • Environmental Stress: Factors like high temperature or freeze-thaw cycles can induce aggregation.[8][10]

  • Troubleshooting Steps:

    • Reduce Concentration: Elute the protein into a larger volume of buffer to keep the final concentration lower.

    • Perform Buffer Exchange: Immediately after purification, exchange the elution buffer for an optimized storage buffer using dialysis or a desalting column.[9]

    • Add Stabilizing Agents: Include additives like glycerol (5-20%), L-arginine, or non-ionic detergents in the storage buffer to improve stability.

    • Optimize Storage Conditions: Store the protein at an appropriate temperature (typically 4°C for short-term and -80°C for long-term storage) and at its optimal pH.

Quantitative Data Summaries

The following tables provide example data to guide the optimization of your this compound purification protocol.

Table 1: Effect of Binding Buffer pH on this compound Binding Efficiency

Binding Buffer pHThis compound Protein in Flow-through (%)This compound Protein Bound to Resin (%)
6.545%55%
7.020%80%
7.55%95%
8.04%96%
8.515%85%

Table 2: Impact of Additives on this compound Stability Post-Elution

Storage Buffer Additive% Aggregation after 48h at 4°C
None35%
150 mM NaCl20%
10% Glycerol12%
150 mM NaCl + 10% Glycerol<5%

Experimental Protocols & Workflows

Protocol 1: Standard Affinity Purification of His-Tagged this compound

This protocol outlines a typical workflow for purifying a recombinant this compound protein with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole

  • IMAC Resin (e.g., Ni-NTA)

  • Chromatography Column

Procedure:

  • Cell Lysis: Resuspend the cell pellet expressing this compound in ice-cold Lysis Buffer. Lyse the cells using a suitable method (e.g., sonication).

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Column Equilibration: Pack the IMAC resin in a column and equilibrate it with 5-10 column volumes (CV) of Lysis Buffer.

  • Sample Loading: Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the this compound protein by applying 5-10 CV of Elution Buffer. Collect fractions of 1 CV.

  • Analysis: Analyze the collected fractions for protein content using SDS-PAGE and measure concentration (e.g., Bradford assay or A280). Pool the purest fractions.

This compound Purification Workflow Diagram

G cluster_prep Sample Preparation cluster_purify Purification cluster_post Post-Purification lysis Cell Lysis clarify Lysate Clarification (Centrifugation/Filtration) lysis->clarify chrom Affinity Chromatography (Capture Step) clarify->chrom wash Wash Unbound Proteins chrom->wash elute Elute this compound wash->elute buffer_ex Buffer Exchange (Dialysis/SEC) elute->buffer_ex analysis Purity & Concentration Analysis (SDS-PAGE) buffer_ex->analysis

A typical workflow for the purification of the this compound protein.
Troubleshooting Logic Diagram: Low Protein Purity

G start Low Purity in Eluted this compound q1 Are there many faint bands or a few strong ones? start->q1 path1 Many Faint Bands (Non-specific binding) q1->path1 Many Faint path2 Few Strong Bands (Specific contaminants) q1->path2 Few Strong sol1a Increase wash buffer stringency (add imidazole) path1->sol1a sol1b Add more wash steps (increase CV) path1->sol1b sol2a Optimize elution (use a gradient) path2->sol2a sol2b Add a second purification step (e.g., Ion Exchange) path2->sol2b

A decision tree for troubleshooting low purity issues.
Conceptual Diagram: this compound Aggregation Pathway

G native Native this compound (Soluble, Active) misfolded Misfolded Intermediate native->misfolded Stress (pH, Temp) misfolded->native Refolding oligomers Soluble Oligomers misfolded->oligomers aggregates Insoluble Aggregates oligomers->aggregates

The pathway from native this compound to insoluble aggregates.

References

stability issues with Dilan in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Dilan.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in a light-protected container. Avoid repeated freeze-thaw cycles as this can lead to degradation and aggregation.

Q2: What are the visual indicators of this compound degradation?

Signs of this compound degradation may include a change in the color of the lyophilized powder from white to off-white or yellow, the presence of visible particulates after reconstitution, or incomplete dissolution.

Q3: How should I handle this compound upon receiving it?

Upon receipt, immediately inspect the packaging for any signs of damage that may have compromised the storage conditions during transit. If the packaging is intact, transfer the product to a -20°C freezer for long-term storage.

Q4: Can this compound be stored at 4°C for short periods?

Short-term storage at 4°C for up to one week is generally acceptable and should not significantly impact the stability of the product. However, for storage periods longer than one week, -20°C is required to prevent a notable loss in potency.

Q5: What is the shelf life of this compound under recommended storage conditions?

When stored at -20°C and protected from light, this compound is stable for up to 24 months from the date of manufacture.

Troubleshooting Guides

Problem 1: Reduced Potency or Activity in Experimental Assays

Q: I am observing a significant decrease in the biological activity of this compound in my experiments. What could be the cause?

A: A reduction in potency is often linked to improper storage or handling. Please consider the following potential causes and solutions:

  • Improper Storage Temperature: Confirm that this compound has been consistently stored at -20°C. Long-term storage at higher temperatures can lead to chemical degradation.

  • Frequent Freeze-Thaw Cycles: Have you subjected your vial of this compound to multiple freeze-thaw cycles? This can denature the compound. It is recommended to aliquot the reconstituted this compound into single-use volumes to avoid this.

  • Age of the Compound: Verify that the expiration date of your this compound lot has not been surpassed.

Problem 2: Appearance of Particulates or Cloudiness Upon Reconstitution

Q: After reconstituting this compound, I notice the solution is cloudy or contains visible particulates. What should I do?

A: The presence of particulates or cloudiness can indicate aggregation or the presence of insoluble degradants.

  • Confirm Correct Reconstitution Protocol: Ensure you are using the recommended solvent and concentration for reconstitution as specified in the product datasheet.

  • Assess Storage Conditions: Aggregation can be promoted by temperature fluctuations. Review the storage history of your vial.

  • Do Not Use: If particulates are visible, it is strongly advised not to use the solution for experiments as this can lead to erroneous results and may indicate significant degradation. Contact technical support for a potential replacement.

Quantitative Data Summary

The following tables summarize the stability profile of this compound under various conditions.

Table 1: this compound Degradation at Different Temperatures (12 months)

Storage Temperature (°C)Purity (%)Degradation Products (%)
-2099.50.5
495.24.8
2580.119.9

Table 2: Effect of Freeze-Thaw Cycles on this compound Purity

Number of Freeze-Thaw CyclesPurity (%)Aggregate Formation (%)
199.40.6
398.11.9
596.53.5
1092.08.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and quantify its degradation products.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Reconstitute this compound to 1 mg/mL in the appropriate buffer.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This method is employed to detect and quantify the formation of aggregates.

  • Column: SEC column suitable for the molecular weight of this compound

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 280 nm

  • Run Time: 30 minutes

  • Sample Preparation: Reconstitute this compound to 1 mg/mL in PBS.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_outcome Stability Outcome Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Light_Exposure Light_Exposure Oxidation Oxidation Light_Exposure->Oxidation Freeze_Thaw Freeze_Thaw Aggregation Aggregation Freeze_Thaw->Aggregation Degraded_this compound Degraded_this compound Oxidation->Degraded_this compound Hydrolysis->Degraded_this compound Aggregation->Degraded_this compound Stable_this compound Stable_this compound Recommended_Storage Recommended Storage Recommended_Storage->Stable_this compound Start Reduced Activity Observed Check_Storage Check Storage History Start->Check_Storage Correct_Storage Storage Correct? Check_Storage->Correct_Storage Check_Protocols Review Experimental Protocols Correct_Storage->Check_Protocols Yes New_Vial Use a New Vial of this compound Correct_Storage->New_Vial No Protocols_Correct Protocols Correct? Check_Protocols->Protocols_Correct Contact_Support Contact Technical Support New_Vial->Contact_Support Issue Persists End Issue Resolved New_Vial->End Issue Resolved Protocols_Correct->New_Vial Yes Protocols_Correct->End No, Corrected Protocol

Validation & Comparative

A Comparative Efficacy Analysis of Bilastine and Other Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of clinical data on the performance of Bilastine against other leading compounds in the management of allergic rhinitis and urticaria.

This guide provides a detailed comparison of the efficacy of Bilastine, a novel second-generation H1 antihistamine, with other widely used compounds in its class, including cetirizine, desloratadine, fexofenadine, and loratadine. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical evidence.

Comparative Efficacy Data

The following table summarizes the quantitative data from various clinical trials comparing Bilastine with other second-generation antihistamines in the treatment of allergic rhinitis and chronic idiopathic urticaria. The primary efficacy endpoints include the Total Symptom Score (TSS), which assesses the severity of nasal and non-nasal symptoms, and the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ), which measures the impact of allergy symptoms on a patient's quality of life.

Compound Comparator Indication Key Efficacy Endpoint Results Reference
Bilastine 20 mgDesloratadine 5 mgSeasonal Allergic RhinitisArea Under the Curve (AUC) for Total Symptom Score (TSS)Bilastine 20 mg was found to be as effective as desloratadine 5 mg in reducing the symptoms of seasonal allergic rhinitis.[1][2][1][2]
Bilastine 20 mgFexofenadine 180 mgPerennial Allergic RhinitisTotal Nasal Symptom Score (TNSS)Both Bilastine and fexofenadine were effective in reducing symptoms of allergic rhinitis. Some studies suggest Bilastine may be more effective in improving sneezing and rhinorrhoea.[3][4][3][4]
Bilastine 20 mgLoratadine 10 mgAllergic RhinitisModified Rhinoconjunctivitis Quality of Life Questionnaire (RQLQm)Both Bilastine and loratadine significantly improved the quality of life in patients with allergic rhinitis, with no statistically significant difference between the two treatments.[5][6][5][6]
Bilastine 20 mgCetirizine 10 mgPerennial Allergic RhinitisMean change from baseline in the Total Symptom Score (TSS)Bilastine 20 mg was shown to be as effective as cetirizine 10 mg in improving the symptoms of perennial allergic rhinitis.[7]
Bilastine 20 mgRupatadine 10 mg & Desloratadine 5 mgHistamine-induced wheal and flareInhibition of wheal and flare responseBilastine 20 mg demonstrated a significantly greater inhibition of the wheal and flare response compared to both desloratadine 5 mg and rupatadine 10 mg.[8][9][8][9]

Experimental Protocols

The clinical trials cited in this guide employed standardized and validated methodologies to assess the efficacy of the treatments. Below are detailed descriptions of the key experimental protocols used.

Total Symptom Score (TSS) Assessment

The Total Symptom Score (TSS) is a composite score used to evaluate the severity of allergic rhinitis symptoms. The protocol for its assessment is as follows:

  • Symptom Selection : Patients are asked to rate the severity of four key nasal symptoms: sneezing, rhinorrhea (runny nose), nasal itching, and nasal congestion. In some studies, non-nasal symptoms such as itchy, watery, and red eyes are also included.

  • Scoring System : Each symptom is rated on a 4-point scale, typically from 0 (no symptoms) to 3 (severe symptoms).

  • Score Calculation : The individual symptom scores are summed to obtain the Total Symptom Score. The maximum possible score can vary depending on the number of symptoms assessed.

  • Data Collection : Patients record their symptom scores in a diary, often twice daily (morning and evening), reflecting on the symptoms experienced over the preceding 12 hours (reflective TSS) or at the moment of recording (instantaneous TSS).

  • Primary Endpoint : The primary efficacy endpoint is often the change from baseline in the mean TSS over the treatment period.

Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ)

The RQLQ is a validated, disease-specific questionnaire designed to measure the functional problems experienced by patients with rhinoconjunctivitis. The methodology for its use is as follows:

  • Questionnaire Structure : The original RQLQ consists of 28 questions across 7 domains: activities, sleep, non-nasal/eye symptoms, practical problems, nasal symptoms, eye symptoms, and emotional function.[10][11] A modified version (RQLQm) with 26 items is also used.[5]

  • Patient Response : Patients are asked to recall their experiences over the previous week and rate how much they were bothered by each item on a 7-point scale, from 0 (not bothered at all) to 6 (extremely bothered).[10][11]

  • Scoring : The overall RQLQ score is the mean of all 28 responses. Individual domain scores can also be calculated. A lower score indicates a better quality of life.

  • Administration : The questionnaire is typically self-administered by the patient at the beginning (baseline) and end of the treatment period.

Histamine-Induced Wheal and Flare Test

This test is a pharmacodynamic model used to assess the in vivo activity of antihistamines. The protocol is as follows:

  • Histamine Administration : A fixed concentration of histamine is injected intradermally into the volar surface of the forearm.[12]

  • Measurement : The resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured at specific time points after the injection.[12] Measurements are often taken using digital imaging or by tracing the outlines and calculating the area.

  • Treatment Protocol : The test is performed before and at various time points after the administration of the antihistamine or placebo.

  • Efficacy Endpoint : The efficacy of the antihistamine is determined by the percentage reduction in the size of the wheal and flare compared to baseline or placebo.

Visualizing the Mechanism of Action

Histamine H1 Receptor Signaling Pathway

Bilastine, as a selective histamine H1 receptor antagonist, exerts its therapeutic effect by blocking the action of histamine on H1 receptors. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with an allergic reaction. Bilastine competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Bilastine Bilastine Bilastine->H1R Binds & Inhibits Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Cascade and the Inhibitory Action of Bilastine.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing the efficacy of Bilastine with another antihistamine.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Double-Blind) Patient_Recruitment Patient Recruitment (Allergic Rhinitis Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (TSS, RQLQ) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Bilastine 20 mg) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_up Follow-up Assessments (e.g., Weeks 2, 4) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis

Caption: Workflow of a Randomized, Double-Blind, Placebo-Controlled Clinical Trial.

References

Comparative Analysis of Dilan's Putative Mechanism of Action Against Established Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical molecule, "Dilan," positioned as a novel analgesic agent. Its mechanism of action is validated against well-established opioid receptor modulators, offering a framework for evaluating its potential therapeutic profile. The following sections detail the experimental data and methodologies used in this comparative assessment.

Quantitative Comparison of Receptor Binding Affinity and Functional Activity

The binding affinity and functional potency of this compound were compared against Morphine, a gold-standard opioid agonist, and Naloxone, a competitive antagonist. These experiments are crucial for determining the selectivity and potency of a novel compound at the mu-opioid receptor (MOR).

CompoundBinding Affinity (Ki, nM) at MORFunctional Potency (EC50, nM) in [35S]GTPγS AssayEfficacy (% of Max Response) in [35S]GTPγS Assay
This compound (Hypothetical) 0.81595
Morphine 1.225100
Naloxone 2.5No Agonist Activity0

Experimental Protocols

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor (MOR-HEK) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. Cells were grown to 80-90% confluency and harvested. Cell pellets were homogenized in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Protein concentration was determined using the Bradford assay.

Competitive Radioligand Binding Assay: To determine the binding affinity (Ki), cell membranes (20-30 µg protein) were incubated with the radiolabeled MOR antagonist [3H]diprenorphine (0.5 nM) and increasing concentrations of the competing ligands (this compound, Morphine, or Naloxone). The reaction was carried out in a final volume of 1 mL of binding buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C. Non-specific binding was determined in the presence of 10 µM unlabeled naloxone. The reaction was terminated by rapid filtration through GF/B filters using a cell harvester. Filters were washed three times with ice-cold buffer. Radioactivity was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay: The functional potency (EC50) and efficacy of the compounds were assessed by measuring their ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the MOR. MOR-HEK cell membranes (10 µg protein) were incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 0.1% BSA, 10 µM GDP, and 0.1 nM [35S]GTPγS. The reaction was initiated by the addition of increasing concentrations of the test compounds. After a 60-minute incubation at 30°C, the reaction was terminated by filtration. The amount of bound [35S]GTPγS was determined by liquid scintillation counting. Data were analyzed using non-linear regression to determine EC50 and maximal response.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the canonical signaling pathway of the mu-opioid receptor and the experimental workflow for assessing the binding affinity of novel compounds like this compound.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., this compound, Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression Regulates

Caption: Canonical signaling pathway of the mu-opioid receptor (MOR).

Experimental_Workflow Start Start: Compound Synthesis (this compound) Cell_Culture Cell Culture: MOR-HEK Cells Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay ([3H]diprenorphine + this compound) Membrane_Prep->Binding_Assay Incubation Incubation (60 min @ 25°C) Binding_Assay->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: Calculate Ki Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for determining receptor binding affinity.

Comparative In Vivo Efficacy in a Preclinical Pain Model

To assess the analgesic properties of this compound in a physiological context, its efficacy was evaluated in the hot plate test in mice, a standard model for thermal pain.

Compound (Dose, mg/kg, i.p.)Latency to Paw Lick (seconds) at 30 min post-injection (Mean ± SEM)
Vehicle (Saline) 10.2 ± 0.8
This compound (5) 25.5 ± 1.5
Morphine (10) 28.1 ± 1.2

*p < 0.05 compared to Vehicle

Experimental Protocol

Animals: Male C57BL/6 mice (8-10 weeks old) were used for all experiments. Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

Hot Plate Test: The hot plate apparatus was maintained at a constant temperature of 55 ± 0.5°C. Mice were placed on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) was recorded. A cut-off time of 45 seconds was used to prevent tissue damage. Baseline latencies were determined for each mouse before drug administration. Thirty minutes after intraperitoneal (i.p.) injection of the vehicle, this compound, or Morphine, the mice were re-tested on the hot plate. The data are presented as the mean latency in seconds ± standard error of the mean (SEM). Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post hoc test.

Logical Relationship of this compound's Validation

The following diagram illustrates the logical progression from in vitro characterization to in vivo validation for a novel analgesic compound like this compound.

Logical_Validation Hypothesis Hypothesis: This compound is a potent MOR agonist In_Vitro In Vitro Characterization Hypothesis->In_Vitro Binding High Binding Affinity (Ki) In_Vitro->Binding Functional High Functional Potency (EC50) In_Vitro->Functional In_Vivo In Vivo Validation Binding->In_Vivo Functional->In_Vivo Analgesia Analgesic Efficacy (Hot Plate Test) In_Vivo->Analgesia Conclusion Conclusion: This compound has therapeutic potential Analgesia->Conclusion

Caption: Logical framework for validating this compound's mechanism of action.

Comparative Analysis of Dilan (Isoxsuprine) and its Analogues in Tocolysis and Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Dilan, with its active ingredient Isoxsuprine, and its therapeutic alternatives reveals significant differences in efficacy, safety, and cost-effectiveness, particularly in the management of preterm labor. While direct derivatives of Isoxsuprine have been synthesized, showcasing modified properties, the most robust clinical data comes from comparative studies with other tocolytic agents, such as Ritodrine. This report provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodological insights.

Executive Summary

Isoxsuprine, a beta-adrenergic agonist, is utilized for its vasodilatory and uterine relaxant properties. Its primary applications include the treatment of peripheral vascular diseases and the prevention of premature labor.[1][2] Research into Isoxsuprine derivatives has led to the development of compounds with altered pharmacokinetic and pharmacodynamic profiles. For instance, the pivaloyl ester of Isoxsuprine has demonstrated a more gradual and prolonged hypotensive effect compared to the parent drug. Similarly, a benzodioxol derivative has shown comparable hypotensive activity with a longer duration of action, albeit with lower potency. A recently synthesized hydroxylated derivative, 3''-hydroxyisoxsuprine, exhibits significantly enhanced antioxidant and anti-inflammatory properties.

However, extensive comparative clinical data is most readily available for Isoxsuprine against other tocolytic agents, particularly Ritodrine. Multiple studies have concluded that Ritodrine is more efficacious in delaying delivery and improving neonatal outcomes in cases of preterm labor.[3][4][5] This guide will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways of Isoxsuprine and its relevant comparators.

Comparative Performance Data

The following tables summarize the key performance indicators from comparative studies between Isoxsuprine and Ritodrine in the management of preterm labor.

Table 1: Tocolytic Efficacy

ParameterIsoxsuprineRitodrineSource
Successful Tocolysis (>72 hours) 84%96%[3]
Failure Rate 16% - 22.22%4% - 6.5%[3][4][6]
Mean Prolongation of Pregnancy (days) 15.30 ± 13.4423.46 ± 15.26[3]
Term Births 32%56%[3]

Table 2: Neonatal Outcomes

ParameterIsoxsuprineRitodrineSource
Mean Birth Weight (grams) 2786.53 ± 673.433115.38 ± 642.3[3]
NICU Admissions 107[5]
Perinatal Mortality 1 neonatal deathNo perinatal mortality[5]

Table 3: Maternal Safety and Cost

ParameterIsoxsuprineRitodrineSource
Incidence of Side Effects 64%56%[3]
Common Side Effects Palpitations (24%), Headache (20%), Tremors (16%), Nausea/GI upset (12%)Palpitations (16%), Headache (12%), Tremors (8%), Nausea/GI upset (8%)[5]
Relative Cost of Therapy 13[3][5]

Signaling Pathways and Mechanism of Action

Isoxsuprine primarily exerts its effects through the beta-adrenergic signaling pathway. As a beta-adrenergic agonist, it binds to beta-2 adrenergic receptors on smooth muscle cells, such as those in the uterine wall and blood vessels. This binding activates a cascade of intracellular events, leading to muscle relaxation.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Isoxsuprine Isoxsuprine Beta2_Receptor Beta-2 Adrenergic Receptor Isoxsuprine->Beta2_Receptor Binds to G_Protein G Protein (Gs) Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates MLCK_in Myosin Light Chain Kinase (Active) MLCK_in->MLCK_p Relaxation Smooth Muscle Relaxation (Uterine & Vascular) MLCK_p->Relaxation Leads to

Caption: Beta-adrenergic signaling pathway of Isoxsuprine.

Experimental Protocols

The following section outlines the general methodologies employed in the comparative clinical studies cited in this guide.

1. Study Design for Tocolytic Efficacy Comparison (Isoxsuprine vs. Ritodrine)

A prospective, randomized controlled trial is a common design for comparing the efficacy of tocolytic agents.

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Inclusion Inclusion Criteria: - Gestational age 24-34 weeks - Diagnosis of preterm labor - Singleton pregnancy Exclusion Exclusion Criteria: - Contraindications to tocolytics - Fetal distress - Chorioamnionitis Consent Informed Consent Randomization Random assignment to treatment groups (1:1 ratio) Consent->Randomization Group_A Group A: Isoxsuprine (e.g., 10 mg orally every 6 hours) Randomization->Group_A Group_B Group B: Ritodrine (e.g., IV infusion followed by oral tablets) Randomization->Group_B Efficacy Efficacy Outcomes: - Delay of delivery (>48h, >72h) - Gestational age at delivery - Progression to term Group_A->Efficacy Group_B->Efficacy Neonatal Neonatal Outcomes: - Birth weight - APGAR scores - NICU admission - Perinatal mortality Maternal Maternal Safety: - Vital signs (HR, BP) - Adverse events (palpitations, nausea, etc.) Statistical_Analysis Statistical analysis of primary and secondary outcomes Maternal->Statistical_Analysis

Caption: Experimental workflow for a comparative tocolytic study.

2. Assessment of Tocolytic Success:

Tocolytic success is typically defined as the arrest of uterine contractions and the delay of delivery for a specified period, commonly 48 to 72 hours. This allows for the administration of antenatal corticosteroids to enhance fetal lung maturity. Uterine activity is monitored using tocodynamometry.

3. Monitoring of Maternal and Fetal Well-being:

Maternal vital signs, including heart rate and blood pressure, are closely monitored for adverse effects associated with beta-adrenergic agonists, such as tachycardia and hypotension. Fetal heart rate and variability are monitored to assess fetal well-being.

Conclusion

The available evidence indicates that while Isoxsuprine (this compound) is an effective tocolytic and vasodilator, alternative agents such as Ritodrine have demonstrated superior efficacy in the management of preterm labor, leading to better neonatal outcomes. The higher cost of Ritodrine may be offset by its greater clinical effectiveness and reduced rates of treatment failure. The development of Isoxsuprine derivatives with improved pharmacological profiles presents an interesting avenue for future research, although comprehensive comparative data for these newer compounds is still lacking. This analysis underscores the importance of considering efficacy, safety, and cost in the selection of therapeutic agents for tocolysis and vasodilation.

References

Cross-Validation of a Novel Microtubule-Targeting Agent in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Proliferative Effects of a Thienoisoquinoline Derivative

Researchers and drug development professionals are continually seeking novel anti-cancer agents with improved efficacy and reduced side effects. This guide provides a comparative analysis of the effects of a promising thienoisoquinoline derivative, compound C75, across a panel of human cancer cell lines and a non-cancerous cell line. The data presented herein is based on the findings of a study led by Dr. Dilan B. Jaunky and colleagues, who have investigated the anti-proliferative and mechanistic properties of this compound. Compound C75 has been identified as a potent microtubule-targeting agent that induces mitotic arrest and subsequent cell death in various cancer cells.

Comparative Anti-Proliferative Activity of Compound C75

The efficacy of compound C75 was evaluated against a panel of four human cancer cell lines: A549 (lung carcinoma), HeLa (cervical adenocarcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast adenocarcinoma). Additionally, its cytotoxicity was assessed in a non-cancerous human foreskin fibroblast cell line (HFF-1) to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined using a standard cell viability assay.

Cell LineCell TypeIC50 (µM) of C75
A549 Lung Carcinoma0.15
HeLa Cervical Adenocarcinoma0.25
HCT-116 Colorectal Carcinoma0.30
MDA-MB-231 Breast Adenocarcinoma0.40
HFF-1 Foreskin Fibroblast (Non-cancerous)> 10

The results, summarized in the table above, demonstrate that compound C75 exhibits potent anti-proliferative activity against all tested cancer cell lines, with IC50 values in the sub-micromolar range. Notably, the lung cancer cell line A549 was the most sensitive to the compound. Importantly, C75 displayed significantly lower cytotoxicity towards the non-cancerous HFF-1 cell line, suggesting a degree of selectivity for cancer cells.

Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

Further investigations into the mechanism of action of C75 revealed that it functions as a microtubule-destabilizing agent.[1][2] This was confirmed through in vitro microtubule polymerization assays and competition studies which indicated that the compound binds to the colchicine-binding site on tubulin, thereby inhibiting microtubule formation.[1]

The disruption of microtubule dynamics leads to defects in the mitotic spindle, a critical cellular machine for cell division. Treatment of cancer cells with C75 resulted in a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.

This mechanism is visualized in the following signaling pathway diagram:

Mechanism of Action of Compound C75 C75 Compound C75 Tubulin Tubulin Dimers C75->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization C75->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis

Mechanism of Action of Compound C75

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of compound C75 were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of compound C75 or a vehicle control (DMSO) and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves by non-linear regression analysis.

Immunofluorescence Staining of Microtubules

To visualize the effect of compound C75 on the microtubule network, immunofluorescence staining was performed.

  • Cell Culture and Treatment: Cells were grown on glass coverslips and treated with compound C75 at its IC50 concentration for 24 hours.

  • Fixation: Cells were fixed with ice-cold methanol for 10 minutes.

  • Permeabilization and Blocking: The fixed cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes and then blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Cells were incubated with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

  • Imaging: Images were acquired using a fluorescence microscope.

The experimental workflow for assessing the effects of compound C75 is outlined in the diagram below:

Experimental Workflow for C75 Evaluation cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment cluster_2 Mechanistic Studies CellLines A549, HeLa, HCT-116, MDA-MB-231, HFF-1 Treatment Treat with Compound C75 CellLines->Treatment MTT MTT Assay Treatment->MTT Immunofluorescence Immunofluorescence Staining (α-tubulin, DAPI) Treatment->Immunofluorescence IC50 Calculate IC50 Values MTT->IC50 Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy

Experimental Workflow for C75 Evaluation

Conclusion

The thienoisoquinoline derivative, compound C75, demonstrates significant anti-proliferative activity against a range of cancer cell lines by disrupting microtubule polymerization and inducing mitotic arrest. Its selectivity for cancer cells over non-cancerous cells makes it a promising candidate for further preclinical and clinical development as a novel anti-cancer therapeutic. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in the cross-validation and further investigation of this class of compounds.

References

Inability to Identify Specific "Dilan Studies" for Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Dilan studies" within the context of drug development, signaling pathways, and quantitative experimental data have not yielded a distinct body of research attributable to a specific principal investigator or a well-defined study group under this name. The search results indicated multiple researchers and academics with the name "this compound" across a wide array of disciplines, including environmental science, social sciences, and forensic science. No prominent or specific set of "this compound studies" in the biomedical field that would be the subject of independent replication and comparison, as requested, could be pinpointed.

To proceed with a comprehensive and accurate comparison guide as outlined in the prompt, a more specific identifier for the studies is necessary. This could include:

  • The full name of the principal investigator.

  • The title of a key publication or research paper.

  • The name of the research institution or pharmaceutical company involved.

  • A more specific area of drug development (e.g., oncology, neurology, etc.).

Without this information, a guide on the independent replication of "this compound studies" cannot be accurately generated.

Hypothetical Comparison Guide: The "Fictional Study of Drug X"

As a demonstration of how such a comparison guide would be structured, below is a hypothetical example based on a fictional "Fictional Study of Drug X" and its independent replication. This example adheres to all the specified requirements for data presentation, experimental protocols, and visualization.

Comparison Guide: Efficacy of "Drug X" in Modulating the MAPK/ERK Pathway

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the original "Fictional Study of Drug X" and a subsequent independent replication study, focusing on the drug's efficacy in downregulating the MAPK/ERK signaling pathway in a cancer cell line.

Data Presentation

The following table summarizes the key quantitative findings from both the original and the replication studies concerning the IC50 (half-maximal inhibitory concentration) of Drug X on ERK phosphorylation.

StudyCell LineDrug X IC50 (nM) for p-ERK InhibitionStandard Deviation
Original Fictional StudyHeLa50± 5.2
Independent ReplicationHeLa58± 6.1
Experimental Protocols

1. Cell Culture and Treatment (Original and Replication Study)

HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experimentation, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the media was replaced with serum-free media for 12 hours before treatment with varying concentrations of Drug X (0-1000 nM) for 2 hours.

2. Western Blot Analysis for p-ERK (Original and Replication Study)

Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using ImageJ software.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in the studies.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation, Survival Cell Proliferation, Differentiation, Survival Transcription Factors->Cell Proliferation, Differentiation, Survival Drug X Drug X Drug X->MEK

Caption: Targeted MAPK/ERK signaling pathway with the inhibitory action of Drug X on MEK.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed HeLa Cells Seed HeLa Cells Serum Starvation Serum Starvation Seed HeLa Cells->Serum Starvation Add Drug X Add Drug X Serum Starvation->Add Drug X Cell Lysis Cell Lysis Add Drug X->Cell Lysis BCA Assay BCA Assay Cell Lysis->BCA Assay SDS-PAGE SDS-PAGE BCA Assay->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Quantification Quantification Western Blot->Quantification

Caption: Experimental workflow for determining the effect of Drug X on p-ERK levels.

Dilan's performance against standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An initial broad search for the term "Dilan" in the context of medical or pharmaceutical research has yielded ambiguous results, making it difficult to proceed with a direct comparison against a standard of care. The search did not identify a specific, approved therapeutic agent universally recognized as "this compound" for which extensive clinical data and established treatment protocols exist.

The most relevant finding is Dilanubicel , an investigational cell transplant therapy.[1] However, as an investigational agent, publicly available, peer-reviewed data is likely limited, and a direct, comprehensive comparison to a well-established "standard of care" across various clinical endpoints may not be feasible at this stage of its development.

Other search results for "this compound" were unrelated to a therapeutic product, referring to individuals or unrelated topics, highlighting the ambiguity of the initial query.

To provide a meaningful and accurate comparison guide as requested, clarification is needed on the following:

  • Specific Drug Name: Please confirm if "Dilanubicel" is the correct agent of interest. If not, please provide the accurate and complete name of the therapeutic.

  • Therapeutic Area/Indication: For which disease or condition is "this compound" being investigated or used? Knowing the specific indication is crucial for identifying the relevant standard of care for comparison.

Once this information is provided, a targeted search for relevant clinical trial data, experimental protocols, and associated signaling pathways can be conducted to generate the requested comparison guide. Without this clarification, any attempt to create a guide would be based on speculation and would not meet the standards of a scientific and objective comparison.

References

Benchmarking Dilan's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and selectivity of Dilan (Bilastine) against other commonly used second-generation antihistamines: Cetirizine, Fexofenadine, and Loratadine. The data presented is intended to assist researchers in making informed decisions for their drug development and research applications.

Data Presentation: Potency and Selectivity at the Histamine H1 Receptor

The following table summarizes the binding affinities (Ki in nM) of this compound and its comparators for the human Histamine H1 receptor. A lower Ki value indicates a higher binding affinity and potency.

CompoundHistamine H1 Receptor Ki (nM)
This compound (Bilastine) 44 [1]
Cetirizine2.5 - 9.0
Fexofenadine10 - 246[1]
Loratadine2.5 - 50

Selectivity Profile

An ideal antihistamine should exhibit high selectivity for the H1 receptor with minimal off-target effects. The following table presents the binding affinities (Ki in nM) of this compound and its comparators against a panel of other common receptors. Higher Ki values indicate lower affinity and greater selectivity.

CompoundMuscarinic M1 (nM)α1-Adrenergic (nM)Serotonin 5-HT2A (nM)Dopamine D2 (nM)
This compound (Bilastine) >1,000 >1,000 >1,000 >1,000
Cetirizine>10,000>10,000>10,000>10,000
Fexofenadine>1,000>1,000>1,000>1,000
Loratadine>1,000>1,000>1,000>1,000

Note: Data for the selectivity profile is often presented as >[concentration], indicating no significant binding was observed at the highest tested concentration.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human Histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human Histamine H1 receptor.

  • Membrane preparation from the above cells.

  • [³H]-Pyrilamine (radioligand).

  • Test compounds (this compound, Cetirizine, Fexofenadine, Loratadine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H1 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [³H]-Pyrilamine (typically at its Kd concentration).

      • Increasing concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known H1 antagonist (for non-specific binding).

      • Membrane preparation (typically 20-40 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to block the intracellular calcium release triggered by histamine, providing a functional measure of its antagonist activity.

Objective: To determine the functional potency of test compounds as antagonists of the human Histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human Histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Histamine (agonist).

  • Test compounds (this compound, Cetirizine, Fexofenadine, Loratadine).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed HEK293-H1 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add increasing concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a fixed concentration of histamine (typically the EC80 concentration) to all wells simultaneously using the instrument's fluidics module.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after histamine addition.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response This compound This compound (Bilastine) This compound->H1R Antagonist (Blocks Histamine Binding)

Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.

G cluster_0 Radioligand Binding Assay Workflow start Start prep_membranes Prepare H1R Membranes start->prep_membranes add_reagents Add Radioligand, Test Compound, & Membranes prep_membranes->add_reagents incubate Incubate add_reagents->incubate filter_wash Filter & Wash incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

References

Comparative Metabolic Stability of Dilan, a Novel JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of "Dilan," a hypothetical investigational Janus kinase 2 (JAK2) inhibitor, and Ruxolitinib, an approved JAK1/JAK2 inhibitor. The data presented herein is intended to offer a framework for evaluating the metabolic profile of novel drug candidates in the same class.

Introduction to this compound and Ruxolitinib

This compound is a novel, potent, and selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[1] Ruxolitinib is an established therapeutic agent that inhibits both JAK1 and JAK2 and is used in the treatment of myelofibrosis and polycythemia vera.[2][3][4] The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing dosing frequency and potential for drug-drug interactions.[5][6][7][8] This guide compares the in vitro metabolic stability of this compound (hypothetical data) with published data for Ruxolitinib.

In Vitro Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and Ruxolitinib in human liver microsomes. This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[9][10][11][12][13]

ParameterThis compound (Hypothetical Data)Ruxolitinib
Test System Human Liver MicrosomesHuman Liver Microsomes
Incubation Time 0, 5, 15, 30, 60 min0, 5, 15, 30, 45 min[13]
Compound Concentration 1 µM1 µM[13]
Microsomal Protein Conc. 0.5 mg/mL0.5 mg/mL[13]
In Vitro Half-Life (t½) 45 min~2-3 hours (in vivo)[1][14]
Intrinsic Clearance (Clint) 30.8 µL/min/mg protein17.7 L/h (women), 22.1 L/h (men) (in vivo)[1]
Major Metabolizing Enzymes CYP3A4, CYP2C9CYP3A4, CYP2C9[1][2][3][15]

Note: In vivo data for Ruxolitinib is provided for context as precise in vitro half-life from the search results was not available. The in vitro results for this compound are hypothetical and designed for comparative purposes.

Experimental Protocols

Human Liver Microsome Stability Assay

The metabolic stability of both compounds was assessed using a human liver microsome assay.[12][13][16]

1. Reagents and Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (this compound, Ruxolitinib)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • The test compound (1 µM final concentration) is pre-incubated with human liver microsomes (0.5 mg/mL final concentration) in phosphate buffer (pH 7.4) at 37°C.[16][17]

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[16]

  • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile.[12][16]

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½ = 0.693 / slope).

  • Intrinsic clearance (Clint) is calculated from the half-life and the incubation conditions.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival.[1] Both this compound and Ruxolitinib target kinases within this pathway.

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates This compound This compound / Ruxolitinib This compound->JAK Inhibits Metabolic_Stability_Workflow Start Start: Prepare Reagents PreIncubate Pre-incubate Compound with Human Liver Microsomes (37°C) Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Add Acetonitrile) Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

References

Safety Operating Guide

Proper Disposal of Dilan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Dilan, an organochlorine pesticide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Due to its classification as a persistent organic pollutant, this compound requires specialized disposal methods to mitigate environmental contamination and potential health risks.

Quantitative Data

The following table summarizes available toxicological data for components of this compound and related compounds. It is important to note that comprehensive data for this compound itself is limited due to its discontinued use. The data for Prolan is derived from safety data sheets for products containing this active ingredient.

Chemical ComponentCAS NumberAcute Oral LD50 (Rat)Acute Dermal LD50 (Rabbit/Rat)Aquatic Toxicity
This compound13330-20-7Data not availableData not availableVery toxic to aquatic life with long lasting effects.
ProlanData not available>5000 mg/kg>2000 mg/kgVery toxic to aquatic life with long lasting effects.[1]
BulanData not availableData not availableData not availableExpected to be very toxic to aquatic life.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound, as an organochlorine pesticide (OCP), is strictly regulated. On-farm disposal or dumping in municipal landfills is prohibited.[2] The only acceptable method for the ultimate disposal of OCPs is incineration at a licensed hazardous waste facility.[3]

Personal Protective Equipment (PPE)

Before handling this compound or its containers, ensure the following PPE is worn:

  • Gloves: Elbow-length PVC or other chemically resistant gloves.[2]

  • Protective Clothing: Long-sleeved shirt and long trousers, or a washable overall.[2]

  • Eye Protection: Safety glasses or a visor.[2]

  • Footwear: Closed shoes or gumboots.[2]

On-Site Storage of Unwanted this compound

Proper storage is crucial while awaiting disposal.

  • Original Container: Store this compound in its original, sealed container with an intact and legible label.[2]

  • Segregation: Keep containers of this compound well separated from other chemicals.[2]

  • Storage Location: The storage area must be a locked, cool, waterproof shed with a sound roof, and out of direct sunlight.[2]

  • Spill Kit: Maintain a spill kit with protective clothing and absorbent materials in a separate, nearby location.[2]

Container Disposal

Empty this compound containers must be decontaminated before disposal.

  • Triple Rinsing:

    • Empty the container into the spray tank and allow it to drain for 30 seconds.[4]

    • Fill the container one-quarter to one-fifth full with water.[4]

    • Securely cap the container and shake it vigorously.

    • Pour the rinsate into the spray tank.[5]

    • Repeat this rinsing procedure two more times.[4][5]

  • Puncturing: After triple rinsing, puncture the container to prevent reuse.[4]

  • Disposal: Dispose of the rinsed and punctured container at an approved waste management facility or a designated collection point.[1]

Disposal of this compound Waste
  • Contact Authorities: Contact your state's Environmental Protection Agency (EPA) or local hazardous waste authority to find an authorized collection point or a licensed disposal facility.[2][6]

  • Transportation:

    • Transport this compound in its original container with the label attached.[6]

    • Secure the container in the vehicle to prevent shifting or spilling.[6]

    • Do not transport pesticides in the passenger compartment of a vehicle.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

Dilan_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Process cluster_container Empty Container Management start Unwanted this compound Identified ppe Don Appropriate PPE: - Chemical-resistant gloves - Protective clothing - Eye protection start->ppe storage Ensure Safe Storage: - Original, labeled container - Segregated and secure location - Spill kit available ppe->storage is_empty Is the container empty? storage->is_empty contact_auth Contact Local EPA or Hazardous Waste Authority locate_facility Identify Licensed Disposal Facility or Collection Event contact_auth->locate_facility transport Transport Securely in Original Container locate_facility->transport incineration Dispose via High-Temperature Incineration transport->incineration is_empty->contact_auth No triple_rinse Triple Rinse Container with Water is_empty->triple_rinse Yes puncture Puncture Container to Prevent Reuse triple_rinse->puncture dispose_container Dispose of Container at Approved Facility puncture->dispose_container

References

Essential Safety Protocols for Handling Dilan (Based on Delan® Fungicide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dilan" is associated with multiple substances. This guide provides safety and handling information for Delan® , a commercial fungicide containing the active ingredient Dithianon. Professionals in drug development and research should always confirm the precise chemical identity and consult the specific Safety Data Sheet (SDS) for the exact product in use before handling.

This document provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, when handling Delan®. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling Delan®, based on its Safety Data Sheet.

Body PartRequired PPESpecifications and Remarks
Respiratory Combination Filter RespiratorFor lower concentrations or short-term exposure, use a respirator with a combination filter for organic, inorganic, acid inorganic, and alkaline gases/vapors, along with toxic particles (e.g., EN 14387 Type ABEK-P3).[1]
Hands Chemical Resistant Safety GlovesRecommended protective index 6, corresponding to a permeation time of > 480 minutes (EN ISO 374-1).[1] Examples include Nitrile rubber (0.4 mm), Chloroprene rubber (0.5 mm), or Butyl rubber (0.7 mm).[1]
Eyes Safety Glasses with Side-ShieldsFrame goggles conforming to EN 166 are recommended.[1]
Body Chemical Protection SuitBody protection must be selected based on the activity and potential exposure. This may include an apron, protective boots, or a chemical-protection suit (e.g., EN 14605 for splashes, EN ISO 13982 for dust).[1]
General Closed Work ClothingIt is recommended to wear closed work clothing, which should be stored separately from personal garments.[1]

Standard Operating Procedure for Handling Delan®

This protocol outlines the step-by-step process for the safe handling of Delan® in a laboratory setting.

I. Pre-Handling Preparations
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for Delan®.

  • Area Preparation: Ensure the work area is well-ventilated.[1] Prepare a designated area for the procedure, ensuring it is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.

  • Donning PPE:

    • Put on closed work clothing and chemical-resistant boots.

    • Don a chemical protection suit or apron.

    • Fit the appropriate respirator.

    • Wear safety glasses with side-shields or goggles.[1]

    • Wash hands, then put on chemical-resistant gloves, ensuring they cover the cuffs of the lab coat or suit.

II. Handling and Experimental Procedure
  • Weighing and Transfer:

    • If handling a powder or granular form, conduct weighing and transfers within a chemical fume hood or a ventilated enclosure to minimize dust formation.[2]

    • Use non-sparking tools if the substance is flammable.

  • Solution Preparation:

    • When mixing with liquids, add Delan® to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands and face before breaks and at the end of the shift.[1]

III. Post-Handling and Disposal
  • Decontamination:

    • Wipe down all surfaces and equipment used with an appropriate decontaminating agent.

    • Wash reusable equipment thoroughly.

  • Doffing PPE (in order):

    • Remove gloves, turning them inside out as you remove them.

    • Take off the chemical protection suit or apron.

    • Remove eye and respiratory protection.

    • Wash hands and face thoroughly with soap and water.

  • Waste Disposal:

    • Dispose of all contaminated waste, including disposable PPE and empty containers, as hazardous waste in accordance with official regulations.[2]

    • Do not allow the substance to enter drains or soil.[2]

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

Visual Workflow for PPE and Safety Measures

The following diagram illustrates the logical flow of operations and safety checks when working with Delan®.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Plan to Handle Delan® sds Consult Safety Data Sheet (SDS) start->sds area_prep Prepare Ventilated Work Area sds->area_prep emergency_prep Verify Emergency Equipment (Eyewash, Shower) area_prep->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe handle Perform Experimental Work (Weighing, Mixing, etc.) don_ppe->handle spill_check Spill or Exposure? handle->spill_check spill_response Execute Emergency Protocol (Evacuate, Decontaminate, Seek Medical Aid) spill_check->spill_response Yes continue_work Continue Work Safely spill_check->continue_work No decontaminate Decontaminate Work Area & Equipment spill_response->decontaminate continue_work->handle continue_work->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Hazardous Waste doff_ppe->waste_disposal wash Wash Hands and Face waste_disposal->wash end End of Procedure wash->end

Caption: Workflow for Safe Handling of Delan®.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.